Rhein-8-glucoside
Description
Contextualization of Rhein-8-glucoside within Natural Product Chemistry
This compound is a naturally occurring chemical compound classified under the broad category of anthraquinone (B42736) glycosides. biosynth.comabmole.com These molecules are fundamentally composed of an anthraquinone nucleus, which is a tricyclic aromatic ketone, chemically linked to a sugar moiety through a glycosidic bond. philadelphia.edu.jouomustansiriyah.edu.iquomus.edu.iq In the specific case of this compound, the aglycone (non-sugar portion) is rhein (B1680588), and it is bonded to a glucose molecule at the eighth carbon position of the anthraquinone structure. researchgate.net
Found widely in the plant kingdom, anthraquinone glycosides are prominent secondary metabolites in plant families such as Polygonaceae, Rhamnaceae, and Fabaceae, as well as in certain fungi and lichens. biosynth.commdpi.com this compound, for instance, is derived from the roots and rhizomes of plants like rhubarb (Rheum species). biosynth.comabmole.comcaymanchem.com The attachment of the glucose unit to the rhein aglycone, a process known as glycosylation, significantly alters the molecule's properties, such as enhancing its solubility. biosynth.comnih.gov In natural product chemistry, the study of such compounds is crucial for understanding their biosynthesis, chemical diversity, and biological roles within the source organisms. biosynth.com
Significance of Glycosylated Anthraquinones in Phytochemical Research
Glycosylated anthraquinones are a focal point in phytochemical research due to their structural diversity and wide array of biological activities. mdpi.comnih.gov The presence, type, and position of the sugar moiety can profoundly influence the compound's chemical behavior and biological function. philadelphia.edu.jouomus.edu.iq This has led to substantial research interest in several key areas.
One of the primary activities in this field is the isolation and structural elucidation of new and known glycosylated anthraquinones from natural sources. nih.gov Modern analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for purifying and determining the precise chemical structures of these compounds. nih.govacs.orgchemfaces.com
Furthermore, understanding the biosynthetic pathways that lead to the formation of these complex molecules in plants is a significant area of investigation. philadelphia.edu.joacs.org Recent studies have identified and characterized specific glycosyltransferase enzymes responsible for the glycosylation of anthraquinones in Rheum palmatum, providing valuable insights into how compounds like this compound are synthesized in nature. acs.org
The biological and pharmacological activities of these compounds are also a major driver of research. biosynth.comcymitquimica.com Glycosylated anthraquinones are investigated for a variety of potential effects, including anti-inflammatory, antioxidant, and antimicrobial properties. biosynth.comontosight.ai For example, this compound has been studied for its potential to inhibit human protein tyrosine phosphatase 1B (PTP1B). caymanchem.com The exploration of structure-activity relationships helps to clarify how specific structural features of these molecules contribute to their biological effects, which is fundamental for the broader field of medicinal chemistry. biosynth.com
| Property | Data |
| IUPAC Name | 5-(β-D-glucopyranosyloxy)-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid caymanchem.com |
| Molecular Formula | C₂₁H₁₈O₁₁ biosynth.comcaymanchem.com |
| Molecular Weight | 446.36 g/mol targetmol.com |
| CAS Number | 34298-86-7 abmole.comcaymanchem.com |
| Synonyms | Rhein 8-O-β-D-glucopyranoside, 8-Glucosidorhein 9-anthrone caymanchem.comcfmot.de |
| Melting Point | 270 °C biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUTTFFZMQCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucorhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34298-86-7 | |
| Record name | Glucorhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 266 °C | |
| Record name | Glucorhein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Botanical Sources and Distribution of Rhein 8 Glucoside
Identification of Rheum Species as Primary Sources
The genus Rheum is the principal source of Rhein-8-glucoside. Various species within this genus have been identified as containing this compound, with concentrations varying between species and even within different parts of the same plant.
Rheum palmatum L.
Rheum palmatum L., also known as Chinese rhubarb, is a significant and well-documented source of this compound. medchemexpress.comthepharmajournal.com Research has consistently isolated this compound from the roots and rhizomes of this plant. researchgate.netcaymanchem.com Along with other anthraquinone (B42736) glycosides, this compound contributes to the pharmacological profile of R. palmatum. thepharmajournal.comnih.gov
Other Rheum Species (e.g., Rheum undulatum, Rheum officinale, Rheum tanguticum)
Besides R. palmatum, other species of rhubarb are also known to contain this compound. These include:
Rheum undulatum : This species is another recognized source of this compound. wikipedia.orgnih.gov
Rheum officinale : Commonly referred to as medicinal rhubarb, this species has been found to contain a variety of anthraquinones, including Rhein (B1680588) and its glucosides. researchgate.net
Rheum tanguticum : This species, often used in traditional Chinese medicine, also contains this compound among its active chemical constituents. researchgate.netresearchgate.net
Table 1: Presence of this compound in Various Rheum Species
| Species Name | Common Name | Presence of this compound |
|---|---|---|
| Rheum palmatum L. | Chinese Rhubarb | Yes medchemexpress.comthepharmajournal.com |
| Rheum undulatum | Rhubarb | Yes wikipedia.org |
| Rheum officinale | Medicinal Rhubarb | Yes researchgate.net |
| Rheum tanguticum | Tangut Rhubarb | Yes researchgate.netresearchgate.net |
Presence in Cassia Species and Other Plant Genera
This compound is not exclusive to the Rheum genus. It has also been identified in various species of the Cassia genus. For instance, it is found in the leaves and pods of Cassia fistula and the leaves of Cassia angustifolia (senna). nih.govnih.govijpsonline.com The presence of this compound in Cassia species contributes to their traditional use as laxatives. researchgate.net
Table 2: this compound in Cassia and Other Genera
| Genus | Species | Common Name | Presence of this compound |
|---|---|---|---|
| Cassia | Cassia fistula | Golden Shower Tree | Yes nih.govijpsonline.com |
| Cassia | Cassia angustifolia | Senna | Yes nih.gov |
| Cassia | Cassia tora | Sickle Senna | Yes researchgate.net |
Geographical and Environmental Factors Influencing this compound Content
The concentration of this compound in plants can be significantly influenced by geographical and environmental factors. Studies on Rheum tanguticum have shown that different altitudinal gradients can affect the content of its active ingredients. nih.gov For example, research indicates that the accumulation of certain secondary metabolites in medicinal plants can be affected by factors such as temperature, rainfall, and soil composition, which vary with geographical location. nih.govresearchgate.net
In Cassia fistula, seasonal variations have been observed in the content of sennosides (B37030) and rhein (the aglycone of this compound) in leaves and pods. ijpsonline.com The levels of these compounds were found to be higher in mature and old leaves during certain months, while in developing pods, the content was higher compared to older ones. ijpsonline.com This suggests that both the developmental stage of the plant and the time of harvest can impact the yield of this compound.
Isolation and Purification Methodologies for Rhein 8 Glucoside
Extraction Techniques
The initial step in obtaining Rhein-8-glucoside involves its extraction from the plant matrix. This process aims to liberate the compound from the cellular structures of the plant material. Various techniques, ranging from traditional solvent-based methods to more advanced technologies, are utilized to achieve efficient extraction.
Traditional Solvent Extraction Approaches (e.g., Methanol (B129727), Ethanol)
Conventional solvent extraction remains a widely used method for obtaining anthraquinone (B42736) glycosides like this compound. This approach leverages the solubility of the target compound in specific organic solvents.
Methanol and ethanol (B145695) are frequently employed due to their ability to dissolve polar compounds like glycosides. chemfaces.com The process typically involves macerating or refluxing the powdered plant material with the chosen solvent. For instance, studies have shown that ethanol is an effective solvent for extracting anthraquinones from Rheum emodi, with a solid-to-solvent ratio of 1:20 yielding optimal results. nih.gov In some cases, a mixture of alcohol and water is used; for example, a 75% ethanol-water mixture has been used for the extraction of related compounds from senna leaves. nih.gov The addition of acid, such as hydrochloric acid, to the extraction solvent can facilitate the hydrolysis of glycosides, increasing the yield of the aglycone form, which may be relevant depending on the desired final product. psu.ac.th
Decoction, a traditional method involving boiling the plant material in water, is also a viable technique, particularly for extracting water-soluble glycosides. thaiscience.info This method is often favored for its simplicity and cost-effectiveness. thaiscience.info
Table 1: Comparison of Traditional Solvent Extraction Parameters
| Solvent | Plant Source Example | Key Parameter | Reference |
|---|---|---|---|
| Ethanol | Rheum emodi | Solid:solvent ratio of 1:20 | nih.gov |
| 75% Ethanol-Water | Senna leaves (Cassia angustifolia) | Warming and addition of HCl | nih.gov |
| Methanol with HCl | Senna alata leaves | 5% v/v HCl in methanol for optimal yield | psu.ac.th |
| Water (Decoction) | Cassia fistula pods | Boiling plant material in water | thaiscience.info |
Advanced Extraction Methods (e.g., Ultrasonic Extraction, Microwave Extraction, Supercritical Fluid Extraction)
To enhance extraction efficiency and reduce processing time and solvent consumption, several advanced extraction techniques have been developed. ump.edu.my
Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds. Studies on the extraction of rhein (B1680588) from Cassia fistula have demonstrated that UAE can be more favorable than traditional decoction methods. nih.gov Optimal conditions for UAE in this case were found to be a 1:40 g/mL solid-to-liquid ratio using 10% ethanol-water as the solvent at 75°C for 40 minutes. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture and release their contents. MAE is recognized for its speed and efficiency in extracting phytochemicals. nih.govmdpi.com
Supercritical Fluid Extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. While SFE offers advantages in terms of solvent-free extracts, its application can be limited by the high cost of the necessary equipment. nih.gov
A combination of these advanced methods, such as ionic liquid-based ultrasonic/microwave-assisted extraction (IL-UMAE), has also been explored for the extraction of anthraquinones from rhubarb, showing enhanced efficiency and significantly shorter extraction times compared to conventional methods. researchgate.net
Table 2: Overview of Advanced Extraction Methods for Related Compounds
| Method | Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Increased efficiency, reduced time | Rhein from Cassia fistula | nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and plant material | Rapid, efficient, increased solubility | Phenolics and terpenoids | nih.govmdpi.com |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluid as a solvent | Solvent-free extracts | General phytochemicals | nih.gov |
| Ionic Liquid-Based Ultrasonic/Microwave-Assisted Extraction (IL-UMAE) | Combines the benefits of UAE, MAE, and ionic liquids | Highly efficient, very short extraction time | Anthraquinones from rhubarb | researchgate.net |
Chromatographic Separation Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture.
Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of natural products. column-chromatography.com In this method, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds in the extract for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase move more quickly, allowing for their separation into different fractions. This technique has been successfully used for the separation and purification of various anthraquinones and their glycosides. researchgate.net
High-Speed Countercurrent Chromatography
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample onto the stationary phase. nih.gov This method relies on the partitioning of solutes between two immiscible liquid phases. HSCCC has proven to be a speedy and efficient technique for the systematic isolation of bioactive components from medicinal herbs. nih.gov
In the context of isolating compounds from Polygonum multiflorum, HSCCC was successfully employed to separate a variety of compounds, including emodin-8-β-D-glucoside, a structurally related compound to this compound. nih.gov The selection of an appropriate two-phase solvent system is critical for successful separation in HSCCC. uic.edu For the separation of anthraquinone glycosides from Rheum tanguticum, a two-phase solvent system of chloroform/ethyl acetate (B1210297)/methanol/water (8:1:6:5, v/v) was utilized. researchgate.net
Table 3: Solvent Systems Used in HSCCC for Related Glycosides
| Plant Source | Target Compounds | Solvent System (v/v/v/v) | Reference |
|---|---|---|---|
| Rheum tanguticum | Anthraquinone glycosides | n-hexane-ethyl acetate–methanol–water (1:1:1:1) | researchgate.net |
| Rheum tanguticum | Anthraquinone glycosides | chloroform/ethyl acetate/methanol/water (8:1:6:5) | researchgate.net |
Preparative High-Performance Liquid Chromatography
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution chromatographic technique used for the isolation and purification of compounds from complex mixtures on a larger scale than analytical HPLC. researchgate.net It offers excellent separation capabilities, allowing for the isolation of compounds with high purity. researchgate.net
Prep-HPLC is often used as a final polishing step to obtain highly pure this compound after initial separation by other methods like column chromatography or HSCCC. The technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. The choice of the column and mobile phase is optimized to achieve the best separation of the target compound. This method has been successfully used to isolate a wide range of natural products, including anthraquinones like rhein and emodin (B1671224), from plant extracts. researchgate.net
Isolation of this compound and its Aglycone, Rhein
The isolation of this compound and rhein from natural sources is a multi-step process that leverages the physicochemical properties of these compounds. The general workflow involves extraction from the plant matrix, followed by separation and purification steps.
The primary step in isolating this compound and rhein is the extraction from dried and powdered plant material. Various solvents and techniques are employed to efficiently extract these anthraquinones.
Solvent Extraction: Organic solvents are commonly used for the initial extraction. ontosight.ai Studies have shown that a mixture of ethanol and water is effective. For instance, dried and ground Rheum palmatum L. has been extracted using 85% ethanol with heating. nih.gov Another approach for extracting anthraquinones from Rheum palmatum L. involved ultrasonication with 70% methanol for 30 minutes, which was found to be a promising method. nih.gov For senna leaves (Cassia angustifolia), a mixture of 75% water in alcohol has been utilized. semanticscholar.orgnih.gov The choice of solvent and its concentration can significantly impact the extraction yield. For example, in the ultrasonic-assisted extraction (UAE) from Cassia fistula pod pulp, a 10% ethanol-water mixture was found to be optimal. mdpi.comresearchgate.net
Extraction Techniques: Besides simple maceration, more advanced techniques are often employed to enhance extraction efficiency.
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, facilitating the release of target compounds. UAE has been successfully applied for the extraction of rhein from Cassia fistula pod pulp, with optimal conditions identified as a 1:40 g/mL solid-to-liquid ratio, 10% ethanol-water as the solvent, at 75°C for 40 minutes. mdpi.comresearchgate.net Another study on Rheum palmatum L. also highlighted the efficiency of ultrasonic nebulization extraction (UNE) for obtaining emodin, aloe-emodin (B1665711), and rhein. researchgate.net
Reflux Extraction: This technique involves boiling the solvent with the plant material, allowing the condensed solvent to continuously wash over the sample. For the isolation of rhein from senna leaves, a biphasic mixture of water/alcohol and toluene (B28343) was refluxed for 6 hours. semanticscholar.orgnih.gov
Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, subsequent separation and purification steps are essential to isolate this compound and rhein.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. LLE has been effectively used to purify rhein from crude extracts of Cassia fistula. The process takes advantage of the acidic nature of rhein's carboxylic acid group. By adjusting the pH of the aqueous extract to be basic (e.g., pH 8.5 with NaHCO₃), rhein can be selectively retained in the aqueous phase while other less acidic anthraquinones are extracted into an organic solvent like chloroform. mdpi.comresearchgate.net Subsequent acidification of the aqueous layer to pH 1 causes the un-ionized rhein to precipitate, allowing for its separation. mdpi.comresearchgate.net
Chromatographic Techniques: Chromatography is a cornerstone for the separation and purification of this compound and rhein.
Column Chromatography (CC): This is a widely used method for purifying compounds from a mixture. For instance, an extract of Rheum palmatum L. was purified using a DM130 macroporous resin column with a gradient of ethanol concentrations (30%, 60%, and 90%) as the elution solvent. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for both the separation and quantification of anthraquinones. cabidigitallibrary.org Various HPLC methods have been developed for the analysis of rhubarb extracts. A common setup involves a C18 reversed-phase column with a gradient mobile phase consisting of methanol or acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape. nih.govnih.govcabidigitallibrary.org Detection is typically performed using a UV, Diode Array (DAD), or Photodiode Array (PDA) detector at wavelengths around 254 nm or 280 nm. nih.govcabidigitallibrary.orgnih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of various compounds, including rhein, from Polygonum multiflorum. nih.gov
Hydrolysis of Glycosides: To obtain the aglycone rhein from its glycosidic form, this compound, hydrolysis is necessary. This can be achieved through acidification. For example, acidifying a basic aqueous layer containing the ionized this compound with concentrated hydrochloric acid to pH 1 not only facilitates the precipitation of rhein but also leads to the hydrolysis of the glycosidic bond, cleaving it into rhein and a glucose moiety. mdpi.comresearchgate.net
| Plant Source | Extraction Method | Key Parameters | Purification Technique(s) | Isolated Compound(s) | Reference |
|---|---|---|---|---|---|
| Cassia angustifolia (Senna) | Biphasic Reflux | 75% water in alcohol, toluene, 6h reflux | Liquid-Liquid Extraction | Rhein | semanticscholar.orgnih.gov |
| Rheum palmatum L. | Maceration & Heating | 85% ethanol, 80°C for 30 min | Macroporous Resin Column Chromatography, HPLC | Aloe-emodin, Rhein, Emodin | nih.gov |
| Rheum palmatum L. | Ultrasonication | 70% methanol, 30 min | HPLC-DAD/MS | Five anthraquinones (including rhein) | nih.gov |
| Cassia fistula Pod Pulp | Ultrasonic-Assisted Extraction (UAE) | 1:40 g/mL solid-liquid ratio, 10% EtOH-H₂O, 75°C, 40 min | Liquid-Liquid Extraction, Recrystallization | Rhein | mdpi.comresearchgate.net |
| Rheum species | Various | - | HPLC, Capillary Electrophoresis | 11 anthraquinones (including this compound) | nih.gov |
Biosynthetic Pathways and Enzymatic Mechanisms of Rhein 8 Glucoside
Acetate (B1210297) Pathway (Polyketide Pathway) in Anthraquinone (B42736) Biosynthesis
The formation of the fundamental anthraquinone skeleton of rhein (B1680588) occurs through the acetate pathway, also known as the polyketide pathway. firsthope.co.in This pathway is a major route for the synthesis of a wide variety of aromatic compounds in plants, fungi, and bacteria. numberanalytics.comresearchgate.net The process begins with the primary metabolite acetyl-coenzyme A (acetyl-CoA). philadelphia.edu.jo
The key steps in the pathway are as follows:
Chain Initiation and Elongation : The biosynthesis starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. firsthope.co.in The pathway proceeds through the sequential, head-to-tail condensation of one acetyl-CoA unit (the starter unit) with seven malonyl-CoA units (the extender units). uoalfarahidi.edu.iquomustansiriyah.edu.iq This chain elongation is catalyzed by a multi-enzyme complex known as polyketide synthase (PKS). firsthope.co.in During each condensation step, a carboxyl group is lost, resulting in the formation of a linear poly-β-keto chain (also called a polyketide chain). sips.org.in
Cyclization and Aromatization : The highly reactive polyketide chain, still associated with the PKS enzyme complex, undergoes a series of intramolecular aldol-type condensations and enolizations. researchgate.net This leads to the folding and cyclization of the chain to form the characteristic tricyclic aromatic ring system of the anthraquinone core. numberanalytics.comresearchgate.net
Modification Reactions : Following cyclization, the anthraquinone scaffold undergoes several modification reactions, such as decarboxylation, hydroxylation, and oxidation, to yield various anthraquinone derivatives. sips.org.inresearchgate.netnih.gov The sequence of these modifications leads to the synthesis of related compounds like emodin (B1671224) and chrysophanol (B1684469), which are precursors to rhein. researchgate.net Specifically, chrysophanol can be sequentially oxidized to form aloe-emodin (B1665711) and subsequently to rhein, which involves the oxidation of a methyl group to a carboxylic acid. researchgate.net
Glycosylation Reactions in Rhein-8-glucoside Formation
Glycosylation represents the final and crucial step in the biosynthesis of this compound. cymitquimica.com This reaction involves the attachment of a glucose molecule to the rhein aglycone. cymitquimica.comwikipedia.org This modification is catalyzed by a specific class of enzymes and is essential for altering the compound's properties, such as solubility and biological transport. philadelphia.edu.jouomustansiriyah.edu.iqbiosynth.com
Plant Secondary Product Glycosyltransferases (PSPGs) are the primary enzymes responsible for the glycosylation of low-molecular-weight secondary metabolites in plants. nih.govjst.go.jp These enzymes belong to the broader GT1 family of UDP-glycosyltransferases (UGTs) and play a pivotal role in the chemical diversification of natural products. researchgate.net PSPGs catalyze the transfer of a sugar moiety, typically from an activated sugar donor like UDP-glucose, to a specific acceptor molecule, such as the hydroxyl group on an anthraquinone. nih.govresearchgate.net While PSPGs are known to be involved in producing anthraquinone glycosides, the specific enzymes responsible for many of these reactions have only been characterized more recently. nih.govjst.go.jp
Recent research has led to the identification and functional characterization of specific UGTs that catalyze the formation of this compound. A significant study on Rheum palmatum (rhubarb), a plant known to accumulate anthraquinone glycosides, successfully identified four novel UGTs involved in this process. acs.orgnih.gov
These enzymes, designated RpUGT8, RpUGT12, RpUGT19, and RpUGT26 , were shown to be responsible for the glycosylation of emodin-type anthraquinones. acs.orgnih.gov Crucially, in vitro enzymatic assays confirmed that these UGTs can catalyze the formation of Rhein-8-O-β-D-glucoside from the precursor rhein and the sugar donor UDP-glucose. acs.orgnih.gov These enzymes also demonstrated the ability to glycosylate other related compounds, indicating a degree of substrate promiscuity, a common feature among PSPGs. acs.orgnih.gov Other studies have identified UGTs from plants like Fallopia multiflora and Rubia yunnanensis that can glycosylate anthraquinones, though their specific activity on rhein to form the 8-O-glucoside is a key finding in the Rheum palmatum enzymes. rsc.orgfrontiersin.org
Table 1: Characterized UDP-Glycosyltransferases in this compound Synthesis This table is interactive. Click on the headers to sort.
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| RpUGT8 | Rheum palmatum | Rhein, UDP-glucose | Rhein-8-O-β-D-glucoside | acs.org, nih.gov |
| RpUGT12 | Rheum palmatum | Rhein, UDP-glucose | Rhein-8-O-β-D-glucoside | acs.org, nih.gov |
| RpUGT19 | Rheum palmatum | Rhein, UDP-glucose | Rhein-8-O-β-D-glucoside | acs.org, nih.gov |
| RpUGT26 | Rheum palmatum | Rhein, UDP-glucose | Rhein-8-O-β-D-glucoside | acs.org, nih.gov |
Precursor Molecules and Intermediates in this compound Synthesis
The complete biosynthetic pathway of this compound relies on a series of precursor molecules and intermediates, starting from basic metabolic building blocks and culminating in the final glycosylated product.
The key molecules in this synthetic cascade are:
Acetyl-CoA and Malonyl-CoA : These are the fundamental C2 units that initiate the polyketide pathway. firsthope.co.inphiladelphia.edu.jo
Poly-β-keto Chain : The linear molecule formed by the condensation of acetate and malonate units, which serves as the direct precursor to the cyclic anthraquinone structure. uoalfarahidi.edu.iqsips.org.in
Anthraquinone Intermediates : After cyclization and initial modifications, several anthraquinone compounds are formed. These include chrysophanol and aloe-emodin , which are subsequently oxidized to form rhein. uomustansiriyah.edu.iqresearchgate.netEmodin is another closely related intermediate synthesized via this pathway. researchgate.net
Rhein : This is the immediate aglycone precursor to this compound. It is an anthraquinone derivative characterized by a carboxylic acid group. cymitquimica.comwikipedia.org
UDP-glucose : This is the activated sugar donor molecule that provides the glucose moiety for the final glycosylation step. nih.govresearchgate.net
Table 2: Key Molecules in the Biosynthesis of this compound This table is interactive. Click on the headers to sort.
| Molecule Name | Role in Pathway | Pathway Stage | Reference |
|---|---|---|---|
| Acetyl-CoA | Starter Unit | Acetate Pathway | philadelphia.edu.jo, firsthope.co.in |
| Malonyl-CoA | Extender Unit | Acetate Pathway | philadelphia.edu.jo, firsthope.co.in |
| Poly-β-keto Chain | Linear Intermediate | Acetate Pathway | uoalfarahidi.edu.iq, sips.org.in |
| Chrysophanol | Anthraquinone Intermediate | Acetate Pathway | researchgate.net |
| Aloe-emodin | Anthraquinone Intermediate | Acetate Pathway | researchgate.net |
| Rhein | Aglycone Substrate | Glycosylation | acs.org, nih.gov |
| UDP-glucose | Sugar Donor | Glycosylation | nih.gov, researchgate.net |
| This compound | Final Product | Glycosylation | cymitquimica.com |
Metabolic Transformation and Biotransformation of Rhein 8 Glucoside
Microbial Metabolism of Rhein-8-glucoside
The intestinal microbiota plays a pivotal role in the biotransformation of this compound. These microorganisms possess a wide array of enzymes capable of metabolizing complex plant-derived compounds that are otherwise indigestible by the host.
Upon oral ingestion, this compound travels to the lower gastrointestinal tract, where it is subjected to the metabolic activity of intestinal bacteria. caymanchem.combiomol.combiocompare.com The primary transformation is the cleavage of the glycosidic bond, which releases the aglycone, rhein (B1680588). caymanchem.com This conversion is a critical activation step, as the aglycone is often the more biologically active form.
Studies have demonstrated that various intestinal bacteria are responsible for this deglycosylation process. For instance, Bacteroides species isolated from human feces have been shown to effectively metabolize rhein into rheinanthrone. wakan-iyaku.gr.jp Research involving in vitro fermentation of rhubarb anthraquinone (B42736) glycosides (RAGs) with rat intestinal flora showed a gradual decrease in Rhein-8-O-β-D-glucoside concentration within the first two hours, with a corresponding increase in its aglycone, rhein. nih.gov This indicates that hydrolysis is the principal metabolic pathway for RAGs mediated by the gut microbiota. nih.gov
| Metabolic Process | Substrate | Metabolite | Mediator | References |
| Hydrolysis | This compound | Rhein | Intestinal Bacteria | caymanchem.comcaymanchem.comnih.gov |
| Reduction | Rhein | Rheinanthrone | Bacteroides spp. | wakan-iyaku.gr.jp |
This compound has been shown to significantly influence the metabolism of other co-occurring compounds, notably Sennoside A, another key component of rhubarb. nih.gov Research indicates that this compound accelerates the metabolic rate of Sennoside A by intestinal bacteria. caymanchem.combiomol.combiocompare.comnih.gov Sennoside A is a prodrug that requires transformation by gut microbiota into the active metabolite, rheinanthrone, to exert its purgative effect. nih.govjst.go.jp
Further research suggests a mechanism for this interaction. This compound may increase the synthesis of β-glucosidase, the enzyme responsible for metabolizing Sennoside A, by certain gut bacteria like Bifidobacterium. jst.go.jpjst.go.jp In studies where ampicillin (B1664943) was used to induce dysbiosis and eliminate Bifidobacteria, this compound was still able to promote Sennoside A metabolism. This suggests it can alter the function of other bacteria, such as Bacteroides, to take over this metabolic role. jst.go.jpnih.govresearchgate.net
| Compound | Effect on Sennoside A Metabolism | Proposed Mechanism | Key Bacteria Involved | References |
| This compound | Accelerates metabolism | Increases synthesis of Sennoside A-metabolic enzymes | Bifidobacterium, Bacteroides | nih.govjst.go.jpjst.go.jpresearchgate.net |
| Rhein | Accelerates metabolism | Influence on the fate of rheinanthrone | Not specified | nih.govjst.go.jp |
| Emodin (B1671224) | Accelerates metabolism | Not specified | Not specified | nih.gov |
| Aloe-emodin (B1665711) | Accelerates metabolism | Not specified | Not specified | nih.gov |
Enzymatic Hydrolysis of the Glycosidic Linkage
The conversion of this compound to rhein is an enzymatic process involving the hydrolysis of the O-glycosidic bond. This reaction is catalyzed by β-glucosidases, enzymes that are abundantly produced by various species of intestinal bacteria, including Bifidobacterium and Clostridium. jst.go.jpjst.go.jpthieme-connect.de These enzymes specifically target the β-glycosidic linkage connecting the glucose molecule to the rhein aglycone.
The general reaction can be summarized as: Rhein-8-O-β-D-glucoside + H₂O ---(β-glucosidase)--> Rhein + D-glucose
This enzymatic hydrolysis is a fundamental step in the metabolism of many plant glycosides, rendering them more easily absorbed and biologically active. cymitquimica.com The efficiency of this process can vary among individuals, depending on the composition and metabolic capacity of their gut microbiota. thieme-connect.de
Fate of this compound in In Vivo Non-Human Biological Systems
Studies in animal models provide further insight into the metabolic fate of this compound. In research conducted on rats, the metabolites of sennosides (B37030), which include this compound, were tracked throughout the digestive system. chemfaces.com Following the oral administration of Sennoside B to rats, its metabolites were identified in various parts of the gastrointestinal tract and in the feces. nih.gov This confirms that these glycosides are processed within the gut.
Another study in rats with cerebral ischaemia-reperfusion injury investigated the in vivo transformation of rhubarb anthraquinone glycosides. nih.gov The results mirrored in vitro findings, showing that the glycosides are hydrolyzed into their corresponding aglycones by the intestinal flora. nih.gov Furthermore, research using germ-free and gnotobiote rats demonstrated the essential role of intestinal bacteria in the metabolism of related anthraquinones. For example, rhein itself did not induce a laxative effect in germ-free rats, but it did in gnotobiote rats colonized with a specific Bacteroides strain capable of converting rhein to the active rheinanthrone. wakan-iyaku.gr.jp This underscores that the biotransformation by gut microbiota is a prerequisite for the biological activity of these compounds.
Investigation of Molecular and Cellular Mechanisms of Action
Modulation of Cellular Pathways
Rhein-8-glucoside has been identified as a modulator of specific cellular pathways, primarily through its ability to inhibit key enzymes. This activity is a cornerstone of its pharmacological profile. The glycoside form is thought to enhance solubility and bioavailability, allowing for its transport to sites of action where it can be metabolized to its active aglycone, Rhein (B1680588). biosynth.com
This compound has been identified as an inhibitor of human Protein Tyrosine Phosphatase 1B (PTP1B). caymanchem.commedchemexpress.com PTP1B is a key enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. genecards.org The inhibitory action of this compound on PTP1B suggests a potential mechanism for modulating these metabolic pathways.
Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against human PTP1B to be 11.5 μM. caymanchem.commedchemexpress.commedchemexpress.com This indicates a moderate potency in its ability to block the enzymatic activity of PTP1B. The inhibition of this phosphatase can lead to the enhancement of insulin signaling, a critical aspect in the management of insulin resistance. genecards.org
| Compound | Target Enzyme | IC50 (μM) | Source |
|---|---|---|---|
| This compound | Human Protein Tyrosine Phosphatase 1B (hPTP1B) | 11.5 | caymanchem.commedchemexpress.com |
While direct interaction studies with specific cellular receptors for this compound are not extensively detailed in the available literature, its mode of action is suggested to involve interactions with cellular receptors. biosynth.com The biological effects of its aglycone, Rhein, are known to be mediated through various receptors and signaling pathways. For instance, Rhein has been shown to interact with targets like the liver X receptor alpha and beta. drugbank.com Further research is needed to fully characterize the direct interactions of this compound with specific cellular receptors and the downstream consequences of these interactions.
Anti-inflammatory Modulatory Activities (Insights from Rhein)
The anti-inflammatory properties of this compound are largely understood through the well-documented activities of its aglycone, Rhein. nih.gov Rhein is known to exert significant anti-inflammatory effects by targeting multiple aspects of the inflammatory process, from cytokine production to the regulation of key signaling pathways. drugbank.comnih.gov
Rhein has been demonstrated to effectively suppress the production of several key pro-inflammatory cytokines. These small proteins are crucial mediators of the inflammatory response, and their overproduction is associated with various inflammatory conditions.
Research has shown that Rhein can inhibit the production and expression of:
Tumor Necrosis Factor-alpha (TNF-α): Rhein treatment has been found to reduce the levels of TNF-α in various inflammatory models. nih.govnih.govspandidos-publications.com For example, in lipopolysaccharide (LPS)-stimulated macrophages, Rhein significantly decreased the production of TNF-α. nih.gov
Interleukin-1beta (IL-1β): Rhein has an inhibitory effect on IL-1β, a potent inflammatory cytokine. nih.govnih.govd-nb.info It has been shown to block the expression and production of interleukin-1β converting enzyme (ICE), which is necessary for the maturation of IL-1β. d-nb.info
Interleukin-6 (IL-6): The production of IL-6, a cytokine involved in both acute and chronic inflammation, is also attenuated by Rhein. nih.govnih.govspandidos-publications.com Studies in models of sepsis and arthritis have confirmed this inhibitory effect. nih.govspandidos-publications.com
Interleukin-8 (IL-8): Rhein has been shown to inhibit the production of IL-8, a chemokine that attracts neutrophils to sites of inflammation. nih.govspandidos-publications.comthaiscience.info This was observed in studies on rheumatoid arthritis and intestinal inflammation. nih.govspandidos-publications.com
| Cytokine | Effect of Rhein | Model/Cell Type | Source |
|---|---|---|---|
| TNF-α | Inhibition of production/expression | LPS-activated macrophages, Rheumatoid Arthritis models | nih.govnih.gov |
| IL-1β | Inhibition of production/expression | Osteoarthritic cartilage, LPS-activated macrophages | nih.govd-nb.info |
| IL-6 | Inhibition of production/expression | Sepsis models, Rheumatoid Arthritis models | nih.govspandidos-publications.com |
| IL-8 | Inhibition of production/expression | Rheumatoid Arthritis models, Intestinal inflammation models | nih.govspandidos-publications.com |
The inhibitory effects of Rhein on cytokine production are largely mediated through its modulation of key intracellular signaling pathways that control the expression of inflammatory genes.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. dovepress.com Rhein has been shown to be a potent inhibitor of the NF-κB signaling pathway. plos.orgresearchgate.netdovepress.com
Rhein's inhibitory mechanism on the NF-κB pathway involves several key steps. It can block the activation of IKKβ, an enzyme that phosphorylates the inhibitor of κB (IκBα). nih.govd-nb.info This phosphorylation normally leads to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. dovepress.com By inhibiting IKKβ, Rhein prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. drugbank.com This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α and IL-1β. nih.govd-nb.info Furthermore, studies have shown that Rhein can significantly reduce the phosphorylation of the p65 subunit of NF-κB, which is crucial for its activation. dovepress.com This modulation of the NF-κB pathway is considered a major component of Rhein's anti-inflammatory effects. nih.gov
Regulation of Inflammatory Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway Interactions
Rhein, the aglycone of this compound, has been shown to interact with the PI3K/Akt/mTOR signaling pathway. In the context of ulcerative colitis, rhein inhibits the production of pro-inflammatory cytokines by downregulating proteins associated with this pathway. nih.gov Studies in pancreatic exocrine cells demonstrate that rhein can protect mitochondria through the activation of the PI3K/Akt/mTOR signaling pathway. mdpi.com Furthermore, in oral cancer cells, rhein promotes apoptosis by inhibiting the Akt/mTOR signaling pathway. nih.gov It also plays a role in regulating glucose metabolism through the PI3K/Akt/FoxO1 signaling pathway. nih.gov
Mitogen-Activated Protein Kinases (MAPKs) Pathway Modulation (e.g., JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include JNK and p38, are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. mdpi.comscienceopen.com These pathways are activated by various extracellular stimuli, including inflammatory cytokines. nih.govfrontiersin.org Rhein and its derivatives have been found to modulate MAPK signaling. For instance, emodin (B1671224), a related anthraquinone (B42736), has shown protective effects in pancreatic cells through the p38 and JNK MAPK signaling pathways. nih.gov In certain cancer cells, rhein's anti-tumor functions are thought to be mediated by the MAPK/NF-κB signaling pathways. researchgate.net Specifically, rhein can inhibit both the TRAF6-NF/κB and JNK/MAPK pathways, suggesting a potential anti-inflammatory mechanism. nih.gov
TLR4 Signaling Pathway Inhibition
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system. Rhein has been observed to inhibit this pathway. It reduces the expression of TLR4 and subsequently inhibits the phosphorylation of NF-κB, which helps to alleviate inflammation. nih.gov In liver tissue, rhein has been found to lower the expression levels of TLR4, which is associated with a reduction in lipid accumulation and inflammatory cell infiltration. nih.gov
Impact on Inflammatory Mediators (e.g., COX-2, MMP-9)
Rhein demonstrates a significant impact on the expression of inflammatory mediators. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) in synovial cells. nih.gov This inhibitory action on COX-2 and MMP-9 is also observed in the context of traumatic brain injury, where rhein downregulates the expression of MMP-9 mRNA and protein. nih.gov Additionally, in breast cancer cells, rhein can promote the degradation of COX-2. nih.gov
Antioxidant Activities (Insights from Rhein)
Reduction of Reactive Oxygen Species (ROS)
Rhein exhibits potent antioxidant properties by neutralizing reactive oxygen species (ROS). scbt.com It can reduce ROS levels and protect cells from oxidative stress-associated apoptosis. nih.gov Studies have shown that rhein significantly reduces ROS production in various cell types, including neuronal cells and intestinal epithelial cells. nih.govfrontiersin.orgacs.org This is achieved in part by inhibiting the production of ROS from electron leakage in the mitochondrial respiratory chain and by enhancing the activity of antioxidant enzymes. frontiersin.org
Activation of Nrf2-HO1 Pathway
The Nrf2-HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. dovepress.com Rhein has been shown to activate this pathway. nih.gov In intestinal epithelial cells, rhein induces the protein expression of heme oxygenase-1 (HO-1) and its upstream mediator, nuclear factor erythroid 2-related factor 2 (Nrf2). acs.org This activation can be mediated in part through the PI3K/Akt pathway. acs.org By activating the Nrf2/HO-1 pathway, rhein can enhance the body's antioxidant defenses. nih.govfrontiersin.org
Interactive Data Tables
Table 1: Rhein's Interaction with Signaling Pathways
| Pathway | Effect of Rhein | Cell/Tissue Type | Reference |
| PI3K/Akt/mTOR | Inhibition/Downregulation | Ulcerative Colitis Models, Oral Cancer Cells | nih.gov |
| Activation | Pancreatic Exocrine Cells | mdpi.com | |
| MAPKs (JNK, p38) | Inhibition/Modulation | Pancreatic Cells, Cancer Cells | nih.govnih.govresearchgate.net |
| TLR4 | Inhibition | Lipopolysaccharide-induced inflammation models, Liver Tissue | nih.gov |
Table 2: Rhein's Effect on Inflammatory Mediators and Antioxidant Activity
| Target | Effect of Rhein | Cell/Tissue Type | Reference |
| COX-2 | Reduction/Degradation | Synovial Cells, Breast Cancer Cells | nih.gov |
| MMP-9 | Reduction/Downregulation | Synovial Cells, Cortical Impact Models | nih.gov |
| ROS | Reduction | Neuronal Cells, Intestinal Epithelial Cells | nih.govfrontiersin.orgacs.org |
| Nrf2-HO1 Pathway | Activation | Intestinal Epithelial Cells, Macrophages | acs.orgnih.gov |
Compound Names Mentioned
this compound
Rhein
Emodin
Akt
mTOR
JNK
p38
TLR4
COX-2
MMP-9
ROS
Nrf2
HO-1
PI3K
FoxO1
NF-κB
TRAF6
Inhibition of Mitochondrial Respiratory Complex
Emerging research indicates that the biological activities of Rhein are linked to its ability to interfere with mitochondrial function, specifically the electron transport chain. Studies on rat liver mitochondria have revealed that Rhein can inhibit respiration stimulated by both ADP and uncouplers when using NAD-linked substrates and succinate (B1194679). nih.gov
The primary sites of inhibition appear to be at the level of the dehydrogenase-coenzyme interaction. nih.gov Specifically, the oxidation of succinate is hindered at a point between succinate and ubiquinone, suggesting a potential inhibition of succinate dehydrogenase (Complex II). nih.govcore.ac.uk Spectroscopic analysis has further demonstrated that Rhein can induce the oxidation of NAD(P)H and inhibit the reduction of cytochrome b by succinate. nih.gov In addition to its effects on Complex II, Rhein has also been identified as a flavin-site inhibitor of Complex I. tandfonline.com This dual inhibition of key complexes in the respiratory chain disrupts the flow of electrons, thereby impairing oxidative phosphorylation and cellular ATP production. nih.govnih.gov A conjugate of Rhein and dichloroacetate (B87207) has been shown to suppress the mitochondrial respiratory chain complex, leading to the opening of the mitochondrial permeability transition pore. nih.gov
Antimicrobial Activities (Insights from Rhein)
Rhein has demonstrated notable antimicrobial properties against a range of bacterial pathogens. These activities are attributed to several distinct mechanisms that disrupt essential bacterial processes.
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Helicobacter pylori)
Rhein has shown efficacy against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov The minimum inhibitory concentration (MIC) of Rhein against all tested S. aureus strains has been reported to be 12.5 µg/mL, demonstrating a bacteriostatic action. mdpi.com Furthermore, Rhein has been observed to reduce the hemolytic and catalase activities of S. aureus, thereby impairing major virulence factors. mdpi.com In addition to its effects on S. aureus, Rhein also exhibits activity against Helicobacter pylori, a bacterium linked to peptic ulcers. drugbank.comnih.govnih.gov
**Table 1: Antimicrobial Activity of Rhein against *Staphylococcus aureus***
| Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| ATCC 6538 | Standard | 12.5 | mdpi.com |
| Clinical Isolate | Multisensitive | 12.5 | mdpi.com |
| Clinical Isolate | Methicillin-resistant (MRSA) | 12.5 | mdpi.com |
| Clinical Isolate | Quinolone-resistant | 12.5 | mdpi.com |
| Clinical Isolate | Macrolide-resistant | 12.5 | mdpi.com |
| Clinical Isolate | Beta-lactamase producer | 12.5 | mdpi.com |
Inhibition of Arylamine N-Acetyltransferase
A key mechanism underlying the antimicrobial activity of Rhein against H. pylori is the inhibition of arylamine N-acetyltransferase (NAT). nih.govacs.orgiiarjournals.org This enzyme is involved in the metabolism of aromatic amines and is crucial for the bacterium. nih.gov Studies have shown that Rhein produces a dose-dependent inhibition of NAT activity in H. pylori cytosols, which correlates with a bacteriostatic effect on bacterial growth. nih.gov This inhibition of a vital metabolic enzyme presents a specific target for the antibacterial action of Rhein.
Disruption of Bacterial Membrane Stability
Recent investigations into derivatives of Rhein have highlighted the disruption of bacterial membrane stability as a significant antimicrobial mechanism. A synthesized derivative, RH17, demonstrated potent activity against S. aureus by targeting and disrupting the bacterial membrane. nih.govresearchgate.netnih.gov This disruption leads to a loss of membrane integrity and the leakage of intracellular components, ultimately contributing to bacterial cell death. nih.gov The ability to compromise the physical barrier of the bacterial cell represents a powerful mode of antimicrobial action.
Induction of Intracellular Reactive Oxygen Species in Bacteria
The generation of reactive oxygen species (ROS) within bacterial cells is another mechanism through which Rhein and its derivatives exert their antimicrobial effects. nih.govresearchgate.netnih.gov An increase in intracellular ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids. nih.govmdpi.com This induction of an ROS "storm" overwhelms the bacterial cell's antioxidant defenses, contributing to its demise. nih.govbiorxiv.org This mechanism is not unique to Rhein, as many bactericidal antibiotics are known to induce toxic metabolic perturbations leading to cellular damage. nih.govresearchgate.netfrontiersin.org
Antineoplastic Mechanisms (Insights from Rhein)
Rhein has been investigated for its potential anticancer properties, with research revealing a multi-faceted approach to inhibiting cancer cell growth and survival. These mechanisms involve the induction of programmed cell death (apoptosis), suppression of DNA repair, and interference with key signaling pathways that are often dysregulated in cancer. nih.govmdpi.com
Rhein can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This includes triggering endoplasmic reticulum (ER) stress and initiating mitochondria-mediated pathways. drugbank.comiiarjournals.org The compound has been shown to increase the production of ROS and the release of calcium, leading to a decrease in the mitochondrial membrane potential and the activation of caspases-3, -8, and -9 in human tongue squamous carcinoma cells. nih.gov Furthermore, Rhein can induce DNA damage in cancer cells while simultaneously suppressing the expression of genes involved in DNA repair, such as O(6)-methylguanine-DNA methyltransferase (MGMT). nih.gov
A crucial aspect of Rhein's antineoplastic activity is its ability to modulate critical signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a significant role in inflammation and cancer progression. nih.govnih.gov Additionally, Rhein can suppress other key pathways involved in cell proliferation and survival, such as the Ras/Raf/MEK/ERK (MAPK) and the PTEN/PI3K/AKT/mTOR pathways. nih.govmdpi.comnih.gov By inhibiting the phosphorylation of key proteins like ERK, PI3K, and AKT, Rhein can effectively halt the signaling cascades that drive cancer cell growth, invasion, and angiogenesis. nih.govmdpi.com
Table 2: Key Antineoplastic Mechanisms of Rhein
| Mechanism | Effect | Key Molecular Targets | References |
|---|---|---|---|
| Induction of Apoptosis | Programmed cell death of cancer cells | Caspases-3, -8, -9, Bax/Bcl-2 ratio, Mitochondrial membrane potential | drugbank.comnih.govnih.gov |
| Induction of ER Stress | Triggers apoptosis | Calcium release | drugbank.comiiarjournals.org |
| DNA Damage and Repair Inhibition | Accumulation of DNA damage in cancer cells | O(6)-methylguanine-DNA methyltransferase (MGMT) | drugbank.comnih.gov |
| Inhibition of Cell Signaling Pathways | Suppression of proliferation, survival, and invasion | NF-κB, MAPK, PI3K/AKT/mTOR, ERK, PI3K, AKT | nih.govmdpi.comnih.gov |
| Anti-angiogenesis | Prevention of new blood vessel formation | - | drugbank.com |
Induction of Apoptosis
This compound and its active metabolite, Rhein, are potent inducers of apoptosis, a programmed cell death process crucial for eliminating malignant cells. mdpi.comiiarjournals.org This is achieved through the activation of multiple, interconnected cellular stress pathways.
The endoplasmic reticulum (ER) is a critical site for protein folding, and disruptions in this process lead to ER stress, which can trigger apoptosis. Rhein has been shown to induce apoptosis by initiating ER stress-dependent pathways. mdpi.comdntb.gov.uadntb.gov.ua In human nasopharyngeal carcinoma (NPC) cells, Rhein treatment leads to an increase in the levels of key ER stress markers, including glucose-regulated protein 78 (GRP 78), PKR-like ER kinase (PERK), activating transcription factor 6 (ATF6), and CCAAT/enhancer-binding protein homologous protein (CHOP). iiarjournals.org The activation of these proteins indicates that the unfolded protein response (UPR) has been triggered, which, when overwhelmed, leads to programmed cell death. iiarjournals.orgfrontiersin.org This suggests that Rhein-induced apoptosis is mediated, at least in part, by the ER stress pathway. iiarjournals.org Furthermore, studies on herbal formulas containing this compound have demonstrated their ability to inhibit ER stress-mediated apoptosis. frontiersin.org
The intrinsic, or mitochondria-mediated, pathway is another primary route through which this compound's metabolite induces apoptosis. mdpi.comnih.gov This pathway is often initiated by an increase in reactive oxygen species (ROS), which disrupts mitochondrial function. mdpi.comnih.gov Rhein treatment has been observed to cause a loss of the mitochondrial membrane potential (MMP), a key event in the early stages of apoptosis. mdpi.comiiarjournals.org This is followed by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. iiarjournals.orgnih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is also altered, further promoting cell death. nih.gov In a specific context, Rhein has also been shown to protect pancreatic β-cells from apoptosis by preserving mitochondrial ultrastructure and inhibiting the mitochondrial fission protein Drp1 under hyperglycemic conditions. nih.gov
Caspases, a family of cysteine proteases, are the central executioners of apoptosis. The apoptotic pathways induced by Rhein are caspase-dependent. iiarjournals.orgnih.gov Both the ER stress and mitochondrial pathways converge on the activation of a cascade of these enzymes. Research has demonstrated that Rhein treatment leads to the activation of initiator caspases, including caspase-8 (linked to the extrinsic pathway) and caspase-9 (linked to the intrinsic mitochondrial pathway). iiarjournals.orgnih.govnih.gov Furthermore, Rhein-induced ER stress can also activate caspase-12. iiarjournals.org These initiator caspases then cleave and activate the executioner caspase, caspase-3, which is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis. iiarjournals.orgnih.gov Studies have directly linked this compound treatment to changes in the expression of caspase-3. nih.gov
| Mechanism | Key Proteins/Events | Observed Effect of Rhein/Rhein-8-glucoside | References |
|---|---|---|---|
| ER Stress-Mediated Apoptosis | GRP 78, PERK, ATF6, CHOP | Upregulation | iiarjournals.org |
| Mitochondria-Mediated Apoptosis | ROS Production | Increase | mdpi.comnih.gov |
| Mitochondrial Membrane Potential | Decrease / Loss | mdpi.comiiarjournals.org | |
| Cytochrome c Release | Increase in Cytosol | iiarjournals.orgnih.gov | |
| Bax/Bcl-2 Ratio | Increase | nih.gov | |
| Caspase Activation | Caspase-3, -8, -9, -12 | Activation / Upregulation | iiarjournals.orgnih.govnih.govnih.gov |
DNA Damage and DNA Repair Suppression
Beyond inducing apoptosis, Rhein has been identified as an inhibitor of crucial DNA repair mechanisms. Specifically, Rhein targets the AlkB family of repair enzymes, including the human homologues ALKBH2 and ALKBH3. nih.govnih.gov These enzymes are responsible for repairing DNA damage caused by alkylation, such as N1-methyladenine and N3-methylcytosine lesions. nih.gov By inhibiting these enzymes, Rhein prevents the repair of such damage, leading to an accumulation of DNA lesions. nih.gov This action sensitizes cells, particularly cancer cells, to the effects of alkylating chemotherapeutic agents, highlighting a potential for combination therapy. nih.gov
| Target Enzymes | Type of DNA Damage | Effect of Rhein | References |
|---|---|---|---|
| AlkB, ALKBH2, ALKBH3 | N1-methyladenine, N3-methylcytosine | Inhibition of repair, leading to accumulation of DNA lesions | nih.govnih.gov |
Cell Cycle Arrest
Rhein, the active metabolite of this compound, demonstrates the ability to halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov This mechanism prevents cancer cells from proceeding through the phases of division, thereby inhibiting tumor growth. Studies on various cancer cell lines have shown that Rhein can induce arrest at different phases of the cell cycle. For instance, S-phase arrest has been observed in human hepatocellular carcinoma and colorectal cancer cells. nih.govnih.govmdpi.com In other cases, such as in non-small cell lung cancer cells, Rhein causes arrest at the G2/M phase. nih.gov The induction of cell cycle arrest has been linked to the downregulation of key regulatory genes, such as the oncogene c-Myc. nih.gov
| Cell Line Type | Phase of Arrest | Associated Molecular Change | References |
|---|---|---|---|
| Hepatocellular Carcinoma (BEL-7402) | S Phase | Downregulation of c-Myc | nih.gov |
| Colorectal Cancer (SW480) | S Phase | Not specified | nih.govmdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | G2/M Phase | Not specified | nih.gov |
Inhibition of Tumor-Promoting Signaling Pathways
The anti-cancer effects of this compound are also mediated by the inhibition of multiple intracellular signaling pathways that are critical for tumor growth, proliferation, and survival.
Specifically, Rhein-8-O-β-D-glucopyranoside has been shown to attenuate high glucose-induced apoptosis in human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway. nih.gov
The metabolite Rhein has a broader impact on various tumor-promoting pathways:
mTOR Pathway: In colorectal cancer, Rhein directly targets the mTOR protein, promoting its degradation through the ubiquitin-proteasome system and thereby inhibiting the mTOR signaling pathway. mdpi.com
PI3K/Akt/ERK Pathway: This critical survival pathway is a target of Rhein in cancers such as lung and breast cancer. nih.gov
STAT3 Pathway: Rhein can suppress the IL-6/STAT3 signaling pathway, which is crucial for the development of non-small cell lung cancer. nih.govnih.gov
MAPK Pathway: The compound modulates the three major families of mitogen-activated protein kinases (MAPKs)—ERKs, JNKs, and p38—which are involved in regulating cell proliferation and apoptosis. nih.gov
| Signaling Pathway | Compound | Effect | Cell/Cancer Type | References |
|---|---|---|---|---|
| lincRNA ANRIL/let-7a/TGF-β1/Smad | This compound | Inhibition | Human Mesangial Cells | nih.gov |
| mTOR | Rhein | Inhibition/Degradation | Colorectal Cancer | mdpi.com |
| PI3K/Akt/ERK | Rhein | Inhibition/Regulation | Lung and Breast Cancer | nih.gov |
| IL-6/STAT3 | Rhein | Suppression | Non-Small Cell Lung Cancer | nih.govnih.gov |
| MAPK (ERK, JNK, p38) | Rhein | Modulation | Cervical Cancer | nih.gov |
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key aspect of the action of rhein, the aglycone of this compound. mdpi.commdpi.com Rhein has been shown to impede the activation of the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines. mdpi.comresearchgate.netnih.gov This anti-inflammatory effect is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, and subsequently blocking the nuclear translocation of the p50/p65 subunits of NF-κB. mdpi.comresearchgate.net Studies have indicated that rhein's modulation of the NF-κB pathway may also be linked to the regulation of other pathways, such as the PI3K/Akt/ERK and TLR4/NF-κB signaling pathways. nih.govresearchgate.net
Table 1: Research Findings on NF-κB Pathway Inhibition by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| RAW 264.7 macrophages | Inhibited LPS-induced NF-κB activation by inhibiting IKKβ. | mdpi.com |
| Chronic Glomerulonephritis Rat Model | Inhibited the activity of the NF-κB signaling pathway, alleviating inflammation and oxidative stress. | nih.gov |
| Breast Cancer Cells (MCF-7, MDA-MB-435) | Inhibited NF-κB activation and its downstream targets HIF-1α and VEGF165. | mdpi.com |
| 5/6 nephrectomized rats | Weakened the activation of the NF-κB pathway, reducing inflammation. | researchgate.net |
PI3K/Akt/ERK Pathway Regulation
The PI3K/Akt/ERK pathway is a central signaling cascade involved in cell proliferation, survival, and growth. Rhein has been observed to regulate this pathway in various cancer cell lines. nih.gov It can inhibit the PI3K/Akt/ERK pathway to promote the degradation of NF-κB, thereby inhibiting tumor growth. nih.gov In pancreatic cancer cells, rhein has been found to induce apoptosis by inactivating the PI3K/Akt pathway. ijbs.com Furthermore, in human pancreatic cancer cells, both rhein and emodin (another anthraquinone) were shown to decrease the levels of phosphorylated Akt and ERK1/2, suggesting a downregulation of the signaling pathways that lead to the expression of HIF-1α. nih.gov
Table 2: Research Findings on PI3K/Akt/ERK Pathway Regulation by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Breast Cancer Cells | Regulates the PI3K/Akt/ERK pathway to inhibit tumor growth. | nih.gov |
| Pancreatic Cancer Cells | Induces apoptosis through inactivation of the PI3K/AKT pathway. | ijbs.com |
| Human Pancreatic Cancer Cells | Decreased phosphorylated Akt and ERK1/2. | nih.gov |
| Rat Mesangial Cells | Rhein's anti-inflammatory mechanism is related to the regulation of PI3K/Akt and ERK1/2 pathways. | nih.gov |
Ras/ERK Signaling Pathway
Table 3: Research Findings on Ras/ERK Signaling Pathway by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Liver Cancer Cells (HepG2) | Inhibits the Ras/ERK signaling pathway, suppressing proliferation, migration, and invasion. | mdpi.comnih.gov |
| Liver Cancer Cells | Downregulates the expression of Ras and p-ERK/ERK protein. | mdpi.com |
Rac1 and AP-1 Pathway Modulation
The Rac1 and AP-1 pathways are involved in various cellular processes, including cell migration and invasion. Rhein has been shown to suppress matrix metalloproteinase production by regulating the Rac1/ROS/MAPK/AP-1 pathway in human ovarian carcinoma cells. d-nb.info This suggests that the modulation of this pathway is a key mechanism by which rhein exerts its anti-metastatic effects.
Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Expression Modulation
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to hypoxia and is often overexpressed in tumors. nih.gov Rhein and emodin have been found to inhibit HIF-1α expression in human pancreatic cancer cells under both normal and hypoxic conditions. nih.gov This inhibition is associated with a decrease in cancer cell growth. The mechanism appears to involve the downregulation of the PI3K/Akt and ERK1/2 signaling pathways, which in turn reduces the biosynthesis of HIF-1α. nih.govnih.gov
Table 4: Research Findings on HIF-1α Expression Modulation by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Human Pancreatic Cancer Cells | Inhibited HIF-1α expression in vitro and in vivo. | nih.gov |
| Human Pancreatic Cancer Cells | Decreased levels of HIF-1α by down-regulating the Akt and ERK1/2 signaling pathways. | nih.govnih.gov |
| Breast Cancer Cells (MCF-7, MDA-MB-435) | Inhibited NF-κB activation and its downstream target HIF-1α. | mdpi.com |
Wnt/β-Catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. frontiersin.org Rhein has been shown to ameliorate kidney injury in diabetic nephropathy mice by participating in the Wnt/β-catenin signaling pathway. nih.gov In these mice, rhein treatment reversed the increased expression of Wnt1 and phosphorylated β-catenin. nih.gov Furthermore, rhein has been observed to suppress the active levels of β-catenin in human liver and cervical cancer cells, leading to cell cycle arrest. mdpi.com
Table 5: Research Findings on Wnt/β-Catenin Signaling Pathway Inhibition by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Diabetic Nephropathy Mice | Reversed the increased expression of wnt1 and p-β-catenin. | nih.gov |
| Human Liver Cancer Cells (HepG2) | Suppressed the active levels of β-catenin, resulting in S-phase cell cycle arrest. | mdpi.com |
| Human Cervical Cancer Cells (HeLa) | Suppressed the active levels of β-catenin. | mdpi.com |
| Human Lung Cancer Cells (A549) | Induced apoptosis due to reduced levels of components of the Wnt pathway. | mdpi.com |
AKT/mTOR Signaling Pathway Inhibition
The AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival. Rhein has been shown to inhibit this pathway in oral cancer cells, leading to the induction of apoptosis and accumulation of reactive oxygen species (ROS). nih.gov In colorectal cancer cells, rhein directly targets and promotes the degradation of mTOR, thereby inhibiting the mTOR signaling pathway and resulting in reduced cell proliferation, invasion, and migration. nih.gov
Table 6: Research Findings on AKT/mTOR Signaling Pathway Inhibition by Rhein
| Cell/Model System | Key Findings | Reference |
|---|---|---|
| Oral Cancer Cells | Inhibited the AKT/mTOR signaling pathway, inducing apoptosis and ROS accumulation. | nih.gov |
| Colorectal Cancer Cells (SW480) | Directly targets and promotes mTOR degradation, inhibiting the mTOR signaling pathway. | nih.gov |
| Ulcerative Colitis Models | Inhibits the production of pro-inflammatory cytokines while downregulating proteins related to the PI3K/Akt/mTOR signaling pathway. | nih.govresearchgate.net |
Inhibition of Cell Proliferation, Migration, and Invasion
Rhein, the aglycone of this compound, has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of various cancer cells. nih.gov These actions are crucial in controlling the progression and spread of tumors. nih.gov Rhein achieves these effects through the regulation of multiple signaling pathways. nih.gov
In liver cancer cells, rhein has been shown to suppress proliferation, migration, and invasion by inhibiting the Ras/ERK signaling pathway. nih.gov It also downregulates the expression of key proteins involved in cell cycle progression and oncogenesis, such as c-Myc, cyclin D1, and Ras, while upregulating the tumor suppressor protein p53. nih.gov Similarly, in colorectal cancer cells, rhein induces S-phase cell cycle arrest and inhibits proliferation, invasion, and migration by targeting the mTOR signaling pathway. nih.gov The water-soluble salt of rhein, rhein lysinate (RHL), has also been found to decrease the proliferation of several types of cancer cells. researchgate.net
The mechanisms underlying rhein's anti-cancer effects are complex and involve the induction of apoptosis (programmed cell death) and the suppression of signaling pathways that promote tumor growth, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. researchgate.netnih.gov By interfering with these critical cellular processes, rhein can effectively control the growth and spread of cancer cells. researchgate.netnih.gov
Table 1: Effects of Rhein on Cancer Cell Proliferation, Migration, and Invasion
| Cell Line | Cancer Type | Effect | Mechanism of Action |
| HepG2 | Liver Cancer | Inhibition of proliferation, migration, and invasion | Inhibition of Ras/ERK signaling pathway, downregulation of c-Myc, cyclin D1, Ras; upregulation of p53. nih.gov |
| HCT15, HCT116, DLD1 | Colorectal Cancer | Inhibition of proliferation, invasion, and migration | S-phase cell cycle arrest, inhibition of mTOR signaling pathway. nih.gov |
| HeLa, SKOV-3, SK-BR-3 | Cervical, Ovarian, Breast Cancer | Decreased proliferation | Not specified. researchgate.net |
Other Investigated Biological Activities (Insights from Rhein and its Derivatives)
Anti-fibrotic Effects (e.g., Renal Fibrosis)
Rhein and its derivatives have shown significant anti-fibrotic activity, particularly in the context of renal fibrosis. mdpi.comencyclopedia.pub Fibrosis is the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Rhein combats fibrosis through multiple mechanisms.
In models of renal fibrosis, rhein has been observed to inhibit the expression of key pro-fibrotic molecules. It blocks the transforming growth factor-beta (TGF-β1) pathway, a central mediator of fibrosis, thereby reducing the deposition of fibronectin and the expression of alpha-smooth muscle actin (α-SMA) in renal interstitial fibroblasts. nih.govmdpi.com This action helps to inhibit renal interstitial fibrosis and glomerular sclerosis. nih.gov Rhein also downregulates the expression of type I collagen and α-SMA. mdpi.com
Furthermore, rhein's anti-fibrotic effects are linked to its ability to regulate various signaling pathways involved in fibrosis, including the Sonic hedgehog (SHH)-Gli1-Snail and STAT3 pathways. mdpi.comfrontiersin.org It has also been shown to improve renal function and reduce renal fibrosis by inducing the production of hepatocyte growth factor (HGF) and bone morphogenetic protein 7 (BMP7), which have anti-fibrotic properties. encyclopedia.pubmdpi.com In the context of cardiac fibrosis, rhein acts as an inhibitor of histone deacetylases (HDACs), which contributes to its anti-fibrotic potency. nih.gov In pancreatic fibrosis models, rhein attenuates the activation of pancreatic stellate cells, a key event in fibrogenesis, by suppressing the SHH/GLI1 signaling pathway. plos.orgresearchgate.net
Table 2: Mechanisms of Rhein's Anti-fibrotic Effects
| Tissue/Organ | Mechanism | Key Molecules/Pathways Involved |
| Kidney | Inhibition of TGF-β1 pathway, reduction of ECM deposition | TGF-β1, α-SMA, fibronectin, Type I Collagen, SHH-Gli1-Snail, STAT3, HGF, BMP7. nih.govmdpi.comencyclopedia.pubfrontiersin.orgmdpi.com |
| Heart | HDAC inhibition | HDAC classes I/II. nih.gov |
| Pancreas | Attenuation of pancreatic stellate cell activation | SHH/GLI1 signaling. plos.orgresearchgate.net |
| Liver | Inhibition of TGF-β1 and α-SMA expression | TGF-β1, α-SMA. mdpi.com |
| Lung | Downregulation of TGF-β1 expression | TGF-β1/Smad signaling pathway. nih.gov |
Cardiocerebral Protective Effects
Rhein has demonstrated significant protective effects on the heart and brain. nih.govnih.govresearchgate.net Its cardiocerebral protective properties are largely attributed to its ability to combat oxidative stress, a key contributor to vascular and organ damage. nih.gov
Rhein enhances the body's antioxidant defenses by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov This leads to a significant reduction in the levels of oxidative stress markers. nih.gov Furthermore, rhein helps to repair endothelial cell damage caused by oxidative stress, which can improve neurological function following events like cerebral ischemia-reperfusion injury. nih.gov Studies have shown that rhein can be a promising agent for treating ischemic stroke. nih.gov These protective effects are mediated through various signaling pathways, including the NF-κB and PI3K/Akt/MAPK pathways. nih.govresearchgate.net
Anti-allergenic Mechanisms (e.g., Inhibition of 5-lipoxygenase, mast cell degranulation)
Rhein has been shown to possess anti-allergenic properties by interfering with key processes in the allergic response. drugbank.com
One of its mechanisms of action is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are inflammatory mediators that play a significant role in allergic reactions. drugbank.comnih.gov Rhein has been found to inhibit 5-lipoxygenase with an IC50 of 13.7 microM. drugbank.com
Additionally, rhein can inhibit the degranulation of mast cells. drugbank.comnih.gov Mast cell degranulation releases histamine (B1213489) and other inflammatory substances that trigger allergic symptoms. drugbank.com Rhein has demonstrated a potent inhibitory effect on mast-cell degranulation in rats. nih.gov These actions suggest that rhein has potential as an anti-allergenic agent. drugbank.comnih.gov
Purgative Activity and Mechanism of Action
This compound is known to possess purgative activity. medchemexpress.com It is an anthraquinone glycoside found in rhubarb. medchemexpress.comcaymanchem.com
The purgative action of this compound is linked to its metabolism by intestinal bacteria into its active aglycone, rhein. caymanchem.com this compound has been shown to increase the rate of metabolism of sennoside A, another purgative compound, by intestinal bacteria. caymanchem.com This, in turn, enhances the purgative activity of sennoside A in a dose-dependent manner. caymanchem.comfrontiersin.org
The active metabolite of sennosides (B37030), rhein anthrone, stimulates peristalsis and increases the water content in the feces, leading to a laxative effect. drugbank.comdrugbank.com This is achieved in part by increasing the production of prostaglandin (B15479496) E2 (PGE2), which reduces the expression of aquaporin 3, a protein that facilitates water reabsorption in the large intestine. drugbank.comdrugbank.com The purgative activity of rhein may also be linked to its ability to activate the downstream protein CFTR of the AMPK signaling pathway, which promotes chloride secretion. frontiersin.org
Pharmacological Research in in Vivo Animal Models Excluding Human Clinical Trials
Studies on Metabolic Effects (e.g., Sennoside A Metabolism in Mice)
Rhein-8-glucoside, an anthraquinone (B42736) glycoside found in rhubarb, has been studied for its influence on the metabolism of other compounds, particularly sennoside A. In vivo research using mouse models has demonstrated that this compound plays a significant role in the metabolic activation and purgative action of sennoside A.
Sennoside A requires transformation by intestinal bacteria into its active metabolite, rheinanthrone, to exert its laxative effect. nih.gov Research has shown that the metabolic rate of sennoside A is significantly faster when it is part of a rhubarb extract compared to when administered alone. nih.gov Investigations to identify the components responsible for this enhanced metabolism led to the isolation of this compound. nih.gov
Furthermore, studies on the tissue distribution of compounds from a rhubarb-containing decoction in constipation model mice showed that this compound is distributed at higher levels in the liver and colon compared to normal mice, which may contribute to its therapeutic effects in the gastrointestinal tract. frontiersin.org
Table 1: Effect of this compound on Sennoside A Purgative Activity in Mice This table is interactive. Click on the headers to sort the data.
| Compound Administered | Observed Effect | Conclusion | Citation |
|---|---|---|---|
| Sennoside A alone | Baseline purgative activity | Serves as a control for comparison. | nih.gov |
| Sennoside A + this compound | Significantly accelerated purgative activity (dose-dependent) | This compound enhances the metabolic activation and thus the laxative effect of sennoside A. | nih.gov |
| Rhubarb Extract (containing Sennoside A and this compound) | Accelerated metabolic activity of Sennoside A compared to Sennoside A alone | Other rhubarb constituents, including this compound, contribute to the overall purgative action. | nih.gov |
Investigations of Anti-inflammatory Effects in Animal Models
No direct in vivo animal studies specifically investigating the anti-inflammatory effects of this compound could be identified in the search results. The available research predominantly focuses on its aglycone metabolite, rhein (B1680588), which has demonstrated significant anti-inflammatory properties in various animal models. nih.govnih.gov
Research on Antioxidant Properties in Animal Models
There is a lack of direct in vivo animal research specifically evaluating the antioxidant properties of this compound. Studies on the antioxidant effects of rhubarb extracts and their constituents have primarily centered on the aglycone form, rhein. frontiersin.orgnih.gov One in vivo study noted that rhein exposure was associated with increased reactive oxygen species (ROS) and oxidative stress in mouse fetuses, indicating potential pro-oxidant effects in the context of embryonic development. nih.gov
Studies on Antimicrobial Efficacy in Animal Models
No in vivo animal studies were found that specifically assess the antimicrobial efficacy of this compound. While in vitro research has shown that this compound can inhibit the growth and biofilm formation of Streptococcus mutans, a primary bacterium associated with dental caries, these findings have not been substantiated in animal models. researchgate.netresearchgate.net The bulk of in vivo antimicrobial research has been conducted on its metabolite, rhein. nih.gov
Antineoplastic Studies in Animal Models
No in vivo animal studies investigating the antineoplastic (anticancer) effects of this compound were identified. The extensive body of research on the anticancer properties of rhubarb constituents focuses almost exclusively on rhein in various animal cancer models. nih.govmdpi.com
Animal Model Investigations of Other Biological Activities
Beyond its metabolic influence, this compound has been investigated for other biological activities in animal models, primarily related to its laxative and immunotoxic effects.
Purgative/Laxative Activity: As an individual compound, this compound is reported to have low laxative activity. chemfaces.com However, its role is more significant as a synergistic agent. As detailed in section 7.1, it enhances the purgative action of sennoside A in mice. nih.govchemsrc.com This effect is attributed to its ability to accelerate the metabolism of sennoside A by intestinal microflora. frontiersin.org
Immunotoxic and Developmental Effects: In vivo studies using mouse models have revealed potential toxic effects of this compound's metabolite, rhein, during embryonic development. Intravenous injection of rhein into pregnant dams resulted in apoptosis in blastocyst-stage embryos, early embryonic developmental injury, and reduced fetal weight. nih.gov The study also found that rhein exposure led to long-term decreases in the mRNA levels of innate immune-related genes in the fetuses, suggesting an immunotoxic effect. nih.gov
Table 2: Summary of Other Biological Activities of this compound in Animal Models This table is interactive. Click on the headers to sort the data.
| Biological Activity | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Purgative Action (with Sennoside A) | Mice | Dose-dependently accelerates the purgative effect of sennoside A. | nih.govchemsrc.com |
| Laxative Activity (alone) | Not specified | Reported to have low laxative activity. | chemfaces.com |
| Immunotoxicity (as metabolite rhein) | Mice | Down-regulation of innate-immunity related genes in fetuses. | nih.gov |
| Developmental Toxicity (as metabolite rhein) | Mice | Induced apoptosis in blastocysts, reduced fetal weight, and caused developmental injury. | nih.gov |
Analytical Strategies for Detection, Identification, and Quantification of Rhein 8 Glucoside
Chromatographic Methods
Chromatography, particularly liquid chromatography, is the most widely employed technique for the analysis of Rhein-8-glucoside. wur.nl These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the analytical goal, whether it is for qualitative screening, definitive identification, or precise quantification.
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides rapid and high-resolution separations, making it a powerful tool for analyzing complex mixtures like herbal extracts containing this compound. mdpi.comresearchgate.net UPLC systems operate at higher pressures than conventional HPLC systems, resulting in significantly shorter analysis times and improved sensitivity. researchgate.net The enhanced resolution allows for better separation of isomeric compounds and other closely related anthraquinone (B42736) glycosides. researchgate.netrsc.org
UPLC coupled with a Diode Array Detector (UPLC-DAD) is a common configuration for the quantification of this compound. The DAD measures the absorbance of the eluent across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. nih.gov A simple and sensitive UPLC-Photo-Diode Array (PDA, a type of DAD) method was developed for the simultaneous determination of six anthraquinone glycosides, including this compound, in various species of rhubarb. researchgate.net This approach allows for the quantitative analysis of the compound in different samples, revealing significant variations in content even within the same plant species. researchgate.net
Table 1: UPLC-DAD Method for this compound Analysis
| Parameter | Conditions | Reference |
| Instrumentation | Waters ACQUITY UPLC System | researchgate.net |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% acetic acid | researchgate.net |
| Column Temperature | 35°C | researchgate.net |
| Detection | Photo-Diode Array (PDA) | researchgate.net |
| Application | Simultaneous determination of six anthraquinone glycosides in rhubarb. | researchgate.net |
For unambiguous identification and structural elucidation, UPLC is frequently coupled with mass spectrometry (MS). This combination leverages the superior separation capabilities of UPLC with the high sensitivity and specificity of MS detection. rsc.org The mass spectrometer provides mass-to-charge ratio (m/z) data and fragmentation patterns, which serve as a molecular fingerprint for the compound.
UPLC coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC/Q-Orbitrap MS) is a high-resolution mass spectrometry (HRMS) technique used for the comprehensive chemical profiling of complex samples. mdpi.comfrontiersin.org This method was utilized to characterize the chemical constituents in the Gandouling Pill, where Rhein-8-O-glucoside was tentatively identified. mdpi.com The Q-Orbitrap analyzer provides high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments. In one study, this compound was identified by its [M-H]⁻ ion at m/z 445.0800. mdpi.com The subsequent MS/MS spectrum showed a characteristic product ion at m/z 283.0266, corresponding to the loss of the glucose moiety ([M-H-Glc]⁻). mdpi.com
Table 2: UPLC/Q-Orbitrap MS Parameters for this compound Identification
| Parameter | Details | Reference |
| Ionization Mode | Negative | mdpi.com |
| Scan Mode | Full scan/dd-MS2 | mdpi.com |
| Parent Ion [M-H]⁻ | m/z 445.0800 (Calculated for C₂₁H₁₇O₁₁) | mdpi.com |
| MS/MS Fragment Ion | m/z 283.0266 ([M-H-Glc]⁻) | mdpi.com |
| Application | Characterization of chemical constituents in a complex herbal formula. | mdpi.com |
Ultra-performance liquid chromatography-quadrupole time-of-flight/mass spectrometry (UPLC-Q-TOF/MS) is another powerful HRMS technique employed for the analysis of this compound. researchgate.netimrpress.comacs.org This method combines the rapid separation of UPLC with the high sensitivity and mass accuracy of a Q-TOF analyzer, making it suitable for both qualitative and quantitative studies. rsc.org It has been successfully applied to screen for and identify multiple components in rhubarb and other traditional Chinese medicines. rsc.orgresearchgate.netacs.org In such studies, Rhein-8-O-β-d-glucoside is identified by its retention time and specific mass spectral data, including the accurate mass of the deprotonated molecule [M-H]⁻ and its characteristic fragment ions upon collision-induced dissociation. researchgate.netimrpress.com
Table 3: UPLC-Q-TOF-MS/MS for the Analysis of Herbal Components
| Component | Technique | Application | Key Findings | Reference |
| Rhein-8-O-β-d-glucoside | UPLC-Q-TOF-MS | Analysis of Shen-Wu-Yi-Shen tablets | Identified as one of 215 compounds in the formulation. | researchgate.net |
| Rhein (B1680588) Metabolites | UHPLC-Q-TOF-MS/MS | Identification of rhein metabolites in rat biosamples | Separated and identified metabolites of rhein. | imrpress.com |
| Emodin-8-O-glucoside | UPLC/Q-TOF-MS | Distinguishing raw and processed Rheum palmatum | Identified as a key marker to differentiate processed from raw materials. | nih.gov |
Coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a conventional and widely accessible chromatographic technique that has been extensively used for the analysis of this compound. chemfaces.com While UPLC offers faster analysis times, HPLC remains a robust and reliable method for the separation and quantification of anthraquinones and their glycosides from various sources, including rhubarb. wakan-iyaku.gr.jpphytojournal.com HPLC methods, often paired with UV or DAD detectors, have been developed for the simultaneous determination of multiple components in herbal drugs. wakan-iyaku.gr.jpresearchgate.net For instance, an HPLC method was established to analyze major constituents in Cassia alata extracts, where Rhein-8-O-β-D-glucoside was identified and quantified. researchgate.net The versatility of HPLC allows for various stationary and mobile phase combinations to optimize the separation of these compounds. chemfaces.comwakan-iyaku.gr.jp
Table 4: HPLC Methods for the Analysis of this compound and Related Compounds
| Method | Mobile Phase | Detection | Application | Reference |
| HPLC | Gradient: 0.2% Acetic Acid in Water / Methanol (B129727) | UV at 254.4 nm | Quantification of major constituents in Cassia alata extracts. | researchgate.net |
| HPLC | Acetone-water (4:1) for extraction, followed by methanol treatment | Not specified | Evaluation of various types of commercial rhubarbs. | wakan-iyaku.gr.jp |
| HPLC | Not specified | UV | Screening of hydroxyanthracene derivatives in supplements. | wur.nl |
| HPLC | Not specified | Colorimetry after alkali fusion | Determination of sennoside B and its metabolites, including this compound. | chemfaces.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a fundamental and widely used technique for the qualitative analysis of this compound in plant extracts, particularly from genera such as Rheum (rhubarb) and Cassia. This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. researchgate.netresearchgate.net The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the separation efficiency. researchgate.net
For the analysis of anthraquinones like rhein and its glycosides, silica gel plates are commonly employed as the stationary phase. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems, primarily differing in polarity, have been utilized. For instance, a mobile phase consisting of pentane-ethyl acetate (B1210297)–acetone–formic acid (15:5:1:0.7, v/v/v) has been used effectively for the separation of anthraquinones, including the aglycone rhein. apexbt.com In this system, the separation of rhein and another key marker, rhapontigenin, was notably efficient. apexbt.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net In one such system, rhein exhibited an Rf value of 0.56. apexbt.com Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, often at wavelengths of 254 nm or 366 nm, where anthraquinones exhibit fluorescence or absorbance. apexbt.com Chemical derivatization, for example by spraying with a vanillin-sulphuric acid reagent, can also be used to enhance visualization. caymanchem.com
Table 1: TLC Parameters for Analysis of Related Anthraquinones
| Analyte | Stationary Phase | Mobile Phase (v/v/v) | Rf Value | Detection | Reference |
|---|---|---|---|---|---|
| Rhein | Silica Gel | Pentane-ethyl acetate–acetone–formic acid (15:5:1:0.7) | 0.56 | UV (366 nm) | apexbt.com |
| General Anthraquinones | Silica Gel | Ethyl acetate: Methanol: Water (8:4:1) | Variable | UV light, Vanillin-Sulphuric Acid Spray | caymanchem.com |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC. longdom.org It is a reliable, rapid, and cost-effective technology used for the phytochemical fingerprinting and quantification of marker compounds in herbal products. longdom.org HPTLC methods have been developed for the simultaneous determination of multiple anthraquinones, including rhein, in various plant species and commercial formulations. nih.govlibretexts.org
The separation is typically performed on HPTLC plates pre-coated with silica gel 60 F₂₅₄. A range of mobile phases has been optimized for the separation of anthraquinones. For example, a system of toluene (B28343), ethyl acetate, and glacial acetic acid (7:2.5:0.5, v/v/v) has been used for the quantification of rhein, yielding an Rf value of approximately 0.67. nih.gov Another study utilized n-propanol–EtOAc–water (4:4:3, v/v/v) for the analysis of rhubarb roots, which contain this compound. organicchemistrydata.org Densitometric scanning is employed for quantification, typically at wavelengths of 254 nm or 366 nm, where the compounds absorb light. nih.govlibretexts.org The method's validity is established through parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govlibretexts.org
Table 2: HPTLC Methods for the Analysis of Rhein and Related Compounds
| Analyte(s) | Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength | Reference |
|---|---|---|---|---|
| Rhein | HPTLC silica gel 60 F₂₅₄ | Toluene: Ethyl Acetate: Glacial Acetic Acid (7:2.5:0.5) | 254 nm | nih.gov |
| Rhein, Chrysophanol (B1684469) | HPTLC silica gel | Toluene: Ethyl Acetate: Glacial Acetic Acid (6:3.5:0.5) | 254 nm & 366 nm | libretexts.org |
| Rhein, Emodin (B1671224), and other anthraquinones | HPTLC silica gel | n-propanol–EtOAc–water (4:4:3) | 366 nm | organicchemistrydata.org |
| Rhein, Flavonoids | HPTLC silica gel | Toluene: Ethyl acetate: Formic acid (10:8:1) | 366 nm | longdom.org |
Spectroscopic Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The anthraquinone core of this compound acts as a strong chromophore, making this technique suitable for its detection and quantification. The absorption of UV or visible radiation by the molecule results in electronic transitions from a ground state to a higher energy state. nih.gov
The UV-Vis spectrum of this compound dissolved in a solvent like methanol or ethanol (B145695) shows characteristic absorption maxima (λmax). For this compound, these maxima have been reported at wavelengths of 227, 284, and 428 nm. caymanchem.com Its aglycone, rhein, exhibits a similar profile with a λmax reported at 229.8 nm. apexbt.com These absorption bands are broad and may not be highly specific for identification in complex mixtures, but they are highly suitable for quantitative analysis based on the Beer-Lambert law. nih.gov
Table 3: UV-Vis Absorption Maxima (λmax) for this compound
| Compound | λmax (nm) | Reference |
|---|---|---|
| This compound | 227, 284, 428 | caymanchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, including this compound. nih.govchemicalbook.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net The structure of Rhein-8-O-β-D-glucopyranoside isolated from the roots of Rheum palmatum has been confirmed through spectral analysis, which includes NMR. researchgate.netnih.gov
¹H-NMR: The spectrum would show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the anthraquinone skeleton. A characteristic signal for the anomeric proton of the β-D-glucose moiety would be expected as a doublet around δ 5.0-5.5 ppm. hmdb.caresearchgate.net The other protons of the sugar unit would appear in the more upfield region of δ 3.0-4.5 ppm. hmdb.ca
¹³C-NMR: The spectrum would display signals for all 21 carbon atoms. The carbonyl carbons (C=O) of the quinone would resonate at a very downfield chemical shift (δ > 180 ppm). Aromatic and oxygen-linked carbons would appear in the range of δ 100-165 ppm. The anomeric carbon of the glucose unit would be identifiable around δ 100-105 ppm, and the other sugar carbons would be found between δ 60-80 ppm. vscht.cz
These NMR techniques are indispensable for confirming the identity of this compound and for distinguishing it from its isomers and other related anthraquinone glycosides.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.
Based on its structure, the following characteristic IR absorption bands are expected:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) groups on both the anthraquinone ring and the glucose moiety. researchgate.net
C-H Stretching: Bands corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the glucose unit would appear just below 3000 cm⁻¹. libretexts.org
C=O Stretching: Strong absorption bands characteristic of the quinone carbonyl (C=O) groups would be present in the region of 1630-1680 cm⁻¹. An additional band for the carboxylic acid carbonyl would also be expected around 1700-1730 cm⁻¹. libretexts.orgresearchgate.net
C=C Stretching: Absorptions from the aromatic ring C=C bond stretching typically occur in the 1450-1600 cm⁻¹ range.
C-O Stretching: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹, would correspond to C-O stretching of the hydroxyl groups, the ether linkage of the glycosidic bond, and the carboxylic acid.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Carboxylic Acid C=O | Stretching | 1700 - 1730 |
| Quinone C=O | Stretching | 1630 - 1680 (Strong) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Glycosidic C-O | Stretching | 1000 - 1200 |
Metabolomics Approaches for Profiling this compound
Metabolomics represents a powerful, systems-level approach to qualitatively and quantitatively profile the complete set of small-molecule metabolites in a biological sample. This strategy is increasingly applied to the study of medicinal plants like rhubarb to understand their complex chemical composition and to identify bioactive compounds. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are central to metabolomics studies involving this compound. researchgate.net
Metabolomic profiling of rhubarb has successfully identified a wide range of compounds, including anthraquinones, flavonoids, and stilbenes. In such studies, Rhein-8-O-β-d-glucoside is routinely detected and quantified. These advanced analytical platforms provide high sensitivity and resolution, allowing for the differentiation of closely related isomers. For instance, dynamic multiple reaction monitoring (dMRM) using a triple-quadrupole mass spectrometer enables the specific and sensitive quantification of dozens of metabolites, including this compound, in a single run.
Furthermore, metabolomics is crucial for studying the tissue distribution and metabolic fate of this compound after administration. researchgate.net Studies have used UHPLC-MS/MS to simultaneously quantify anthraquinone glycosides, their aglycones (like rhein), and their glucuronidated metabolites in rat plasma and various tissues, providing critical insights into their absorption and metabolic pathways. researchgate.net This comprehensive analysis helps to build a more complete picture of the compound's behavior in a biological system.
Targeted Metabolomics
Targeted metabolomics focuses on the detection, identification, and quantification of a predefined and specific suite of metabolites. This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research, such as measuring the concentration of known active compounds like this compound in various biological matrices.
Several analytical techniques are employed for the targeted analysis of this compound, primarily relying on liquid chromatography coupled with various detectors. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common separation techniques, valued for their efficiency and robustness in analyzing complex mixtures like plant extracts. nih.govnih.govchemrevlett.com
For detection and quantification, HPLC systems are often paired with a UV-diode array detector (DAD) or a mass spectrometer (MS). nih.govrsc.org A UPLC method with a Photo-Diode Array (UPLC-PDA) detector has been developed for the simultaneous determination of six anthraquinone glycosides in rhubarb, including this compound. nih.govresearchgate.net This method proved to be simple, sensitive, and accurate for quantifying these compounds in 27 batches of rhubarb from three different species. nih.govresearchgate.net The use of UPLC provides benefits over traditional HPLC, offering more rapid and sensitive quantification, with some methods achieving simultaneous determination of major anthraquinones within three minutes. chemrevlett.com
More advanced applications utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides superior selectivity and sensitivity, enabling precise quantification of this compound and its metabolites even at low concentrations in complex biological samples such as rat plasma and tissues. researchgate.net For instance, a UHPLC-MS/MS method was established to simultaneously quantify anthraquinone glycosides, their aglycones, and glucuronic acid metabolites in rats after oral administration of rhubarb preparations. researchgate.net
The choice of method often depends on the research question, the complexity of the sample matrix, and the required sensitivity. HPLC and CE methods have been established for the quantitative determination of Rhein-8-beta-d-glucoside, among other anthraquinones, with detection limits in the microgram per milliliter range. nih.gov
Table 1: Targeted Analytical Methods for this compound Quantification
| Analytical Technique | Sample Matrix | Reported Detection/Quantification | Reference |
|---|---|---|---|
| HPLC-DAD | Rhubarb | Detection Limit: 0.02-0.2 µg/mL (for a mix of anthraquinones) | nih.gov |
| Capillary Electrophoresis (CE) | Rhubarb | Detection Limit: 0.1-0.8 µg/mL (for a mix of anthraquinones) | nih.gov |
| UPLC-PDA | Rhubarb (Rheum spp.) | Quantitative analysis of content variation (e.g., average content in R. palmatum L. was 0.81 mg/g) | nih.govresearchgate.net |
| UHPLC-MS/MS | Rat Plasma and Tissues | Simultaneous quantification of Rhein-8-O-β-D-glucoside and its metabolites | researchgate.net |
Untargeted Metabolomics
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, without a preconceived bias towards specific compounds. researchgate.net This global profiling approach is instrumental in exploratory research, facilitating the discovery of novel biomarkers and providing insights into metabolic pathways affected by certain conditions or treatments. This compound has been identified in several studies utilizing untargeted or "widely-targeted" metabolomics. nih.govmetwarebio.comresearchgate.net Widely-targeted metabolomics is a hybrid approach that combines the broad screening capability of untargeted methods with the quantitative precision of targeted analysis. nih.govmetwarebio.com
These strategies typically employ high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with UPLC or UHPLC for separation (UPLC-QTOF-MS). rsc.orgarabjchem.org The resulting complex datasets are then processed using advanced bioinformatic tools to identify and tentatively annotate compounds based on accurate mass, fragmentation patterns (MS/MS), and retention times. arabjchem.orgnih.gov
For example, a widely-targeted metabolomics study of Eucommia ulmoides leaf tea identified Rhein-8-O-glucoside as one of 1839 non-volatile metabolites, showcasing the technique's ability to detect compounds across various chemical classes. nih.gov Similarly, a study on the chemical constituents of different Dianthus species using a widely-targeted metabolomic strategy successfully identified Rhein-8-O-glucoside in the plant roots, suggesting it may contribute to the plant's antioxidant properties. researchgate.net In the context of traditional medicines, untargeted profiling of rhubarb (Rheum officinale) using UHPLC-QTOF-MS/MS allowed for the characterization of 209 chemical compounds, including the identification of this compound based on its specific mass-to-charge ratio and fragmentation behavior. arabjchem.org
Table 2: Identification of this compound in Untargeted and Widely-Targeted Metabolomics Studies
| Study Focus | Analytical Platform | Sample Type | Key Finding | Reference |
|---|---|---|---|---|
| Metabolic profiling of Eucommia ulmoides leaf tea | Widely-Targeted Metabolomics (UPLC-MS/MS) | Processed Eucommia ulmoides leaves | Rhein-8-O-glucoside was identified as a quinone present in the tea. | nih.gov |
| Metabolite analysis of autotetraploid rhubarb | Widely-Targeted Metabolomics | Rheum officinale | Rhein-8-O-glucoside was detected as part of the massive accumulation of anthraquinones. | metwarebio.com |
| Phytochemical composition of Dianthus species | Widely-Targeted Metabolomics (LC-MS) | Carnation roots | The presence of Rhein-8-O-glucoside was noted, potentially contributing to antioxidant properties. | researchgate.netresearchgate.net |
| Chemical constituent profiling of rhubarb | Untargeted Metabolomics (UHPLC-QTOF-MS/MS) | Rheum spp. | Identified as Compound 33 based on diagnostic ions and neutral loss of 162 Da. | arabjchem.org |
Metabolome-Wide Association Studies
Metabolome-Wide Association Studies (MWAS) are a powerful tool in systems biology and molecular epidemiology used to identify associations between metabolites and specific traits, diseases, or genetic variations within a large population. researchgate.netmdpi.comnih.gov An MWAS typically involves analyzing the global metabolomic profiles of hundreds or thousands of individuals and correlating these profiles with genetic data (from Genome-Wide Association Studies, GWAS) or clinical outcomes. mdpi.comnih.gov This approach provides a functional link between the genome and the phenome, offering insights into the biological mechanisms underlying health and disease. researchgate.netmdpi.com
While no specific MWAS focusing on this compound has been published to date, the methodology is highly applicable to studying the effects of this compound. This compound is a xenobiotic, a compound foreign to the human body, primarily introduced through the consumption of plants like rhubarb or senna. nih.govphytojournal.com The metabolism of such xenobiotics can vary significantly between individuals due to genetic differences in metabolic enzymes.
A hypothetical MWAS could be designed to investigate these variations. In a large cohort study, researchers could:
Quantify the levels of this compound and its primary metabolite, Rhein, in plasma or urine samples after a standardized intake of a rhubarb-containing product.
Conduct a GWAS on the same population to identify single nucleotide polymorphisms (SNPs) across the genome.
Perform an association analysis to determine if any genetic variants are significantly associated with higher or lower levels of this compound or Rhein. This could pinpoint specific genes and enzymes responsible for its metabolism and clearance.
Further associate these metabolite levels and genetic variants with specific health outcomes or phenotypes, such as gastrointestinal function or other physiological responses.
Such a study could elucidate the genetic basis for inter-individual differences in response to herbal medicines containing this compound and help identify novel metabolic pathways involved in xenobiotic processing. mdpi.com
Synthetic Modifications and Derivative Development of Rhein 8 Glucoside and Rhein
Synthesis of Rhein (B1680588) Derivatives with Enhanced Bioactivity
The core structure of rhein, an anthraquinone (B42736), provides a versatile framework for synthetic modifications aimed at augmenting its inherent biological activities. japer.in Researchers have successfully synthesized novel rhein derivatives by targeting specific functional groups, leading to compounds with significantly enhanced potency in various therapeutic areas.
One strategic approach involves the modification of the carboxyl group at the 3-position of the rhein molecule. In a study focused on developing new antimicrobial agents, rhein was treated with oxalyl chloride to form an acyl chloride intermediate (RH0). This reactive intermediate was then coupled with various amines to produce a series of acetamide (B32628) derivatives (RH1–17). nih.gov This modification was designed to incorporate features of cationic antimicrobial peptides (CAMPs), such as amphiphilicity, to improve bacterial membrane disruption. nih.gov The lead compound from this series, RH17, demonstrated potent bactericidal activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov The enhanced efficacy of RH17 is attributed to its ability to disrupt bacterial membrane stability, inhibit metabolic processes, and increase the production of reactive oxygen species (ROS). nih.gov
Another innovative strategy involves the introduction of a nitroxide radical to the rhein structure to boost its antioxidant and anti-aging properties. dovepress.com A series of rhein nitroxide radical derivatives were synthesized by modifying the 3-position carboxyl group. These derivatives were found to have significantly improved free radical scavenging capabilities compared to the parent rhein molecule. dovepress.com Compound 4b, in particular, emerged as a highly potent derivative. It demonstrated superior scavenging of DPPH and ABTS radicals and was identified as a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), a key pathway in cellular antioxidant response. dovepress.com
| Parent Compound | Derivative Series/Compound | Synthetic Strategy | Enhanced Bioactivity | Reference |
|---|---|---|---|---|
| Rhein | RH17 | Modification of the 3-carboxyl group to form acetamide derivatives. | Potent antibacterial activity against S. aureus (MIC: 8-16 μg/mL). | nih.gov |
| Rhein | Compound 4b | Introduction of a nitroxide radical at the 3-carboxyl group. | Enhanced antioxidant activity and potent inhibition of the Keap1-Nrf2 PPI. | dovepress.com |
Preparation of Diacetyl Rhein
Diacetyl rhein, also known as diacerein (B1670377), is a key derivative of rhein synthesized through the acetylation of rhein's two hydroxyl groups. Several methods for its preparation have been developed, often focusing on purity and yield.
A common laboratory and industrial synthesis involves the direct acetylation of rhein. In this process, rhein is treated with an acetylating agent, typically acetic anhydride, in the presence of a catalyst. google.com Various catalysts can be employed, including iron trichloride, sulfuric acid, or pyridine. google.com The reaction is generally carried out in a non-aqueous organic solvent such as dichloromethane (B109758) or acetone. google.compatsnap.com Following the acetylation reaction, the product is often purified through steps like acidification, filtration, and recrystallization to yield diacetyl rhein. google.compatsnap.com
Alternative synthetic routes start from different precursors. One method begins with rhein-9-anthrone-8-glucoside, which undergoes oxidation, deglycosylation (splitting off the glucose unit), and subsequent acetylation to produce diacetyl rhein. wipo.int This process is designed to yield a product with a very low content of undesired aloe-emodin (B1665711) derivatives. wipo.int Another approach utilizes aloe-emodin as the starting material. Aloe-emodin is first oxidized to rhein, which is then acetylated to form diacetyl rhein. patsnap.com
To obtain a highly pure, non-genotoxic product suitable for pharmaceutical applications, purification processes using hydrophobic resins have been developed. In these methods, raw rhein or diacerein is first converted into a water-soluble salt (e.g., a potassium salt). google.comwipo.int This salt solution is then passed through a column containing a hydrophobic resin. The resin adsorbs the rhein/diacerein salt while impurities are washed away. The purified salt is then eluted, acidified to recover the free acid form, and dried to yield pure diacetyl rhein. google.comwipo.int
| Starting Material | Key Reagents/Steps | Process Goal | Reference |
|---|---|---|---|
| Rhein | Acetic anhydride, catalyst (e.g., pyridine, H₂SO₄). | Direct acetylation of rhein. | google.com |
| Rhein-9-anthrone-8-glucoside | Oxidation, deglycosylation, acetylation. | Preparation of diacetyl rhein with low aloe-emodin content. | wipo.int |
| Aloe-emodin | Oxidation to rhein, followed by acetylation. | Synthesis from a related natural anthraquinone. | patsnap.com |
| Raw Rhein or Diacerein | Conversion to a water-soluble salt, purification via hydrophobic resin chromatography, acidification. | Production of pure, non-genotoxic diacetyl rhein. | google.comwipo.int |
Development of Amino Acid and Peptide Conjugates of Rhein Derivatives
Conjugating rhein and its derivatives with amino acids and peptides is a promising strategy to enhance therapeutic efficacy. japer.injaper.in This approach leverages the biocompatibility and specific transport mechanisms of amino acids and peptides to improve the pharmacological profile of the parent compound.
The synthesis of these conjugates typically involves the activation of the carboxylic acid group of rhein, followed by coupling with the amino group of an amino acid ester or a peptide. japer.innih.gov For instance, rhein can be reacted with thionyl chloride (SOCl₂) to form a reactive acyl chloride intermediate. nih.gov This intermediate is then reacted with various L- or D-amino acid esters in a solvent like dichloromethane to yield the final rhein–amino acid ester conjugates via an amide bond. nih.gov This method has been used to prepare a series of twenty conjugates with yields ranging from 74% to 94%. nih.gov
Research has shown that these conjugates can possess potent and specific biological activities. In one study, a series of rhein–amino acid ester conjugates were evaluated for their antifungal properties against plant pathogens. nih.gov The results indicated that many of the synthesized conjugates exhibited significant inhibitory activity against Rhizoctonia solani and Sclerotinia sclerotiorum. Specifically, conjugate 3c (L-valine methyl ester conjugate) was most effective against R. solani, while conjugate 3m (L-phenylalanine ethyl ester conjugate) showed the highest activity against S. sclerotiorum. nih.gov Another extensive study synthesized thirty-eight rhein derivatives, including various amino acid conjugates, and found that several compounds exhibited potent antifungal activity against phytopathogenic fungi like Fusarium graminearum and Phytophthora capsici. researcher.life
Similarly, peptide derivatives of both rhein and diacerein have been synthesized by coupling them with amino acid methyl esters or dipeptides, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). japer.in The resulting conjugates were screened for antimicrobial activity, revealing that rhein and its methyl ester conjugates generally exhibited more potent antibacterial and antifungal activity compared to diacerein and its corresponding derivatives. japer.injaper.in
Strategies for Improving Bioavailability and Pharmacological Properties through Derivatization
One of the primary goals of derivatization is to improve water solubility. A successful approach has been the synthesis of a novel β-cyclodextrin-rhein conjugate (β-CD-RH). researchgate.net In this conjugate, rhein is covalently linked to β-cyclodextrin through a 1,8-diamino-3,6-dioxaoctane (B1664900) linker. This modification significantly improved the water solubility of rhein, which is a critical step toward enhancing its bioavailability and clinical utility. researchgate.net
Another major strategy is the creation of prodrugs. crimsonpublishers.com Diacerein (diacetyl rhein) itself is a prodrug of rhein. The acetylation of the hydroxyl groups masks the polar phenolic groups, which facilitates absorption. Once absorbed, it is metabolized back to the active rhein form. Modifying the carboxyl group is another focal point for derivatization. As seen with the synthesis of antimicrobial and antifungal derivatives, converting the carboxylic acid into various amides or esters can dramatically alter the compound's biological activity and potentially its absorption and distribution characteristics. nih.govnih.gov For example, conjugating rhein with amino acids not only enhances bioactivity but can also utilize amino acid transporters in the body, potentially improving uptake. nih.gov
These structural modifications aim to find derivatives with an optimal balance of low toxicity and improved efficacy, paving the way for the development of new therapeutic agents based on the rhein scaffold. nih.gov
Future Research Directions
Elucidation of Additional Molecular Targets and Signaling Pathways
While initial research has identified some biological activities, the complete molecular landscape of Rhein-8-glucoside's interactions within the cell remains largely uncharted. Current studies have shown that its effects can be linked to specific pathways. For instance, in human mesangial cells exposed to high glucose, this compound was found to regulate the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway, thereby inhibiting apoptosis. medchemexpress.comnih.gov Additionally, the calcium salt of this compound has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B). medchemexpress.com
However, much of the mechanistic understanding is extrapolated from its aglycone, rhein (B1680588), which is known to modulate multiple inflammatory signaling pathways such as PI3K/Akt, ERK1/2, and TLR4/NF-κB. nih.gov A critical future direction is to differentiate the specific molecular targets of this compound from those of rhein. Research should focus on identifying proteins and nucleic acids that preferentially bind to the glycoside. Unbiased screening approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), could reveal novel, direct binding partners. Elucidating these unique interactions will be essential to understanding the compound's distinct pharmacological profile.
| Research Focus Area | Known Findings (this compound or related compounds) | Proposed Future Research |
| Direct Molecular Targets | Inhibits hPTP1B. medchemexpress.com | Unbiased screening (e.g., affinity purification-mass spectrometry) to identify novel protein and nucleic acid binding partners specific to the glycoside form. |
| Signaling Pathways | Regulates lincRNA ANRIL/let-7a/TGF-β1/Smad pathway in mesangial cells. medchemexpress.comnih.gov | Global phosphoproteomics and transcriptomics to map downstream signaling cascades activated or inhibited by this compound. Investigation into its potential role in pathways like MAPK, which is modulated by the related emodin (B1671224) 8-O-glucoside. mdpi.com |
| Distinction from Aglycone | Rhein (aglycone) modulates PI3K/Akt, NF-κB, and TGF-β1 pathways. nih.gov | Comparative studies to delineate which effects are unique to the glycoside versus the aglycone post-metabolism. |
Exploration of this compound's Role in Specific Disease Models
The therapeutic potential of this compound needs to be explored across a wider range of disease models. Current research has provided a foundation in specific contexts, such as its protective effects in models of diabetic nephropathy. medchemexpress.comnih.gov Studies on its aglycone, rhein, and other related anthraquinones suggest a broad spectrum of activity, including anti-inflammatory, anti-cancer, and immunomodulatory effects that warrant investigation for the glycoside form. nih.govmdpi.com
Future studies should systematically evaluate this compound in validated animal models of diseases where inflammation, cellular proliferation, and metabolic dysregulation are key features. This includes models of inflammatory bowel disease, various cancers (such as liver, breast, and colon), and neurodegenerative conditions. nih.govmdpi.commdpi.com Given that a related compound, emodin-8-O-glucoside, has shown potential against nervous system tumors, exploring this compound's efficacy in glioblastoma or neuroblastoma models is a logical next step. mdpi.com Such studies will be crucial to identify the most promising therapeutic applications for this compound.
| Disease Category | Evidence from Rhein or Related Glycosides | Proposed Future Models for this compound |
| Metabolic Disease | This compound shows protective effects in a cell model of diabetic nephropathy. medchemexpress.comnih.gov | In vivo models of diabetic nephropathy, non-alcoholic fatty liver disease (NAFLD), and obesity. |
| Oncology | Rhein is studied in liver, breast, and lung cancer. nih.govmdpi.com Emodin-8-O-glucoside tested against glioblastoma. mdpi.com | Xenograft and syngeneic models of breast cancer, colorectal cancer, and glioblastoma to assess anti-tumor efficacy and mechanism of action. |
| Inflammatory Disease | Rhein has anti-inflammatory effects in models of arthritis and kidney inflammation. mdpi.commdpi.com | Models of experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis for inflammatory bowel disease. |
| Infectious Disease | Rhein shows antibacterial activity against Staphylococcus aureus. wikipedia.org | In vivo models of bacterial biofilm formation and infection, particularly with antibiotic-resistant strains. |
Advanced Analytical Method Development for In Vivo Tracking
A significant challenge in understanding the pharmacology of this compound is tracking its absorption, distribution, metabolism, and excretion (ADME) in vivo. While methods like HPLC and LC-MS are used to quantify the compound and its metabolites in plasma and tissues, these techniques provide static snapshots. researchgate.netphcog.comresearchgate.net They also highlight the compound's metabolic transformation, as anthraquinone (B42736) glycosides can be hydrolyzed to their aglycones by intestinal bacteria or metabolized in the liver. frontiersin.org
Future research must focus on developing advanced analytical methods for dynamic, real-time tracking. The synthesis of fluorescently-labeled or radiolabeled this compound would enable sophisticated imaging techniques, such as positron emission tomography (PET) or multiphoton microscopy. These tools could visualize the compound's journey through the body, its accumulation in specific organs or tumors, and its uptake into individual cells. Such methods would provide invaluable data to distinguish the pharmacokinetics of the glycoside from its aglycone, rhein, and to understand where it exerts its primary effects before metabolism occurs.
Structure-Activity Relationship Studies of this compound and its Derivatives
To optimize the therapeutic potential of this compound, a thorough investigation of its structure-activity relationship (SAR) is necessary. Research on rhein has shown that chemical modifications can lead to derivatives with enhanced pharmacological activity and lower toxicity. mdpi.com Similar systematic studies are needed for this compound.
This research should involve the semi-synthesis or total synthesis of a library of analogues. Modifications could be made at several positions:
The Anthraquinone Core: Altering or adding functional groups on the rhein backbone could modulate lipophilicity and target binding affinity.
The Glycosidic Bond: Changing the anomeric configuration (from β to α) or the linkage position could affect susceptibility to enzymatic cleavage and alter bioavailability.
The Sugar Moiety: Replacing the glucose with other monosaccharides (e.g., rhamnose, xylose) or oligosaccharides could significantly impact solubility, cell permeability, and interaction with molecular targets.
Each derivative would then be systematically screened in biological assays to correlate specific structural changes with changes in activity (e.g., enzyme inhibition, cytotoxicity, or anti-inflammatory effects). This approach will generate crucial data for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties.
| Modification Site | Type of Modification | Potential Impact |
| Rhein Backbone | Addition of alkyl, halogen, or amino groups. | Altered lipophilicity, target binding, and metabolic stability. |
| Glycosidic Linkage | Change from 8-O-β-glucoside to other positions or anomers (α-glucoside). | Modified bioavailability and resistance to enzymatic hydrolysis. |
| Sugar Moiety | Substitution of glucose with other sugars (e.g., galactose, mannose, rhamnose). | Changes in solubility, cell permeability, and lectin receptor interactions. |
Investigating Synergistic Effects with Other Phytochemicals or Therapeutic Agents
Complex phytochemical mixtures in traditional medicine often exhibit synergistic interactions, where the combined effect is greater than the sum of the individual parts. Preliminary evidence suggests this is true for anthraquinones. Rhein has been shown to act synergistically with antibiotics like ampicillin (B1664943) and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgresearchgate.net Furthermore, Rhein-8-glucopyranoside itself can enhance the purgative action of another rhubarb constituent, sennoside A, by accelerating its metabolism by gut bacteria. frontiersin.orgjst.go.jp
Future research should systematically explore the synergistic potential of this compound. This involves combining it with:
Conventional Drugs: Investigating its ability to enhance the efficacy of chemotherapeutic agents (potentially by inhibiting drug efflux pumps like P-glycoprotein mdpi.com) or antibiotics.
Other Phytochemicals: Studying its interactions with other compounds from rhubarb (e.g., emodin, aloe-emodin) or other medicinal plants to identify combinations with enhanced therapeutic effects. frontiersin.org
These studies should employ rigorous methodologies, such as checkerboard assays and the calculation of combination indices, to quantify synergy. Mechanistic follow-up would be essential to determine how the compounds work together, for example, by hitting multiple targets in a pathway or by one compound improving the bioavailability of the other.
Q & A
Q. How can Rhein-8-glucoside be isolated and purified from natural sources?
this compound is commonly extracted from plants like Saussurea lappa or rhubarb (Rheum species) using ethanol-based extraction. Post-extraction, chromatographic techniques such as preparative HPLC or column chromatography are employed for purification. Critical steps include solvent optimization (e.g., methanol solubility) and avoiding degradation by storing samples at -20°C in desiccated conditions . Validation of purity (>95%) requires tandem analytical methods like HPLC-DAD/ELSD and NMR spectroscopy .
Q. What analytical methods are recommended for structural characterization of this compound?
Structural confirmation involves:
- HPLC : For purity assessment and quantification, using reference standards.
- NMR (1H and 13C) : To resolve the glucoside linkage at the C-8 position and confirm stereochemistry (e.g., β-D-glucopyranosyl configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (446.36 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline): For absolute configuration determination .
Q. How should solubility and stability be managed during experimental workflows?
this compound is soluble in methanol but has limited solubility in aqueous buffers. For in vitro assays:
- Prepare stock solutions in methanol at concentrations ≤10 mM.
- Dilute in assay buffers (e.g., PBS) immediately before use to avoid precipitation.
- Stability testing under varying pH (4–8) and temperatures (4°C–37°C) is critical for pharmacokinetic studies .
Advanced Research Questions
Q. How to design experiments evaluating this compound’s inhibition of hPTP1B?
- In vitro assay : Use recombinant hPTP1B enzyme with p-nitrophenyl phosphate (pNPP) as a substrate. Measure IC50 via kinetic absorbance at 405 nm.
- Dose-response curves : Test concentrations from 1–100 μM (IC50 reported as 11.5 μM) .
- Controls : Include sodium orthovanadate (positive inhibitor) and validate specificity against related phosphatases (e.g., TCPTP).
- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and assess competitive/noncompetitive inhibition .
Q. How to resolve contradictions between this compound’s low laxative activity and high toxicity in preclinical models?
- Mechanistic studies : Compare metabolites (e.g., rhein anthrone) in fecal and urinary excretion using HPLC-MS. Toxicity may arise from systemic absorption of aglycone rhein .
- Dose optimization : Conduct acute toxicity assays (e.g., LD50 in rodents) and contrast with subchronic dosing to identify therapeutic windows .
- Species-specific metabolism : Evaluate differences in gut microbiota-mediated deglycosylation between rats and humans .
Q. What statistical approaches are recommended for conflicting bioactivity data across studies?
- Meta-analysis : Pool data from multiple studies (e.g., laxative potency, IC50 values) using random-effects models to account for heterogeneity.
- Sensitivity analysis : Assess bias from methodological variations (e.g., solubility protocols, animal strains) .
- Bayesian modeling : Quantify uncertainty in toxicity thresholds and bioactivity correlations .
Q. How to optimize in vivo pharmacokinetic studies for this compound?
- Administration routes : Compare oral vs. intravenous delivery to assess bioavailability and first-pass metabolism.
- Sampling : Collect plasma, feces, and urine at timed intervals for LC-MS/MS quantification of parent compound and metabolites.
- Tissue distribution : Use radiolabeled this compound (e.g., 14C) to track accumulation in target organs .
Methodological Best Practices
- Reproducibility : Document solvent preparation, storage conditions, and instrument calibration in detail. Use standardized protocols (e.g., ICH E8(R1) for preclinical studies) .
- Data presentation : Report absolute values (e.g., mg/kg doses) alongside derived metrics (e.g., % inhibition) and statistical parameters (confidence intervals, not just p-values) .
- Ethical compliance : Obtain institutional approvals for animal studies and adhere to ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
